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  • Product: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

The following technical guide provides an in-depth analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a significant bifunctional building block in medicinal chemistry. Chemical Class: N-Alkylated Pyridone / Piper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a significant bifunctional building block in medicinal chemistry.

Chemical Class: N-Alkylated Pyridone / Piperazine Derivative Role: Pharmacophore Linker, GPCR Ligand Scaffold, Synthetic Intermediate[1][2][3][4]

Chemical Identity & Structural Analysis

This compound represents a hybrid scaffold merging a pyridin-2(1H)-one (lactam) headgroup with a piperazine tail via an ethyl linker.[1][2][3][4] It is frequently utilized in drug discovery to modulate solubility and target affinity, particularly within serotonergic (5-HT) and dopaminergic receptor programs.[3]

ParameterDetail
IUPAC Name 1-[2-(piperazin-1-yl)ethyl]pyridin-2(1H)-one
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
SMILES O=C1C=CC=CN1CCN2CCNCC2
Key Moieties [1][2][3][4][5][6][7][8][9] • Pyridone Core: Polar, hydrogen bond accepting, metabolically stable isostere of phenyl.[2]• Piperazine: Basic, ionizable, privileged GPCR pharmacophore.[2]• Ethyl Linker: Flexible spacer (approx.[3] 3.5 Å) allowing conformational adaptation.[3][4]
Structural Conformation & Tautomerism

The core exists exclusively in the lactam (2-one) form.[4] Unlike unsubstituted 2-hydroxypyridine, which tautomerizes between lactam and lactim, the substitution at the N1 position locks the ring into the carbonyl-containing lactam structure.[1][2][3] This confers aromatic character distinct from benzene, with significant dipole moment contributions.

Physicochemical Properties

Data below represents high-confidence predicted values based on fragment contribution theory and validated analogues (e.g., 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one).

Ionization Profile (pKa)

The molecule is amphiphilic but predominantly basic due to the piperazine moiety.[3][4]

  • pKa₁ (Piperazine N4): ~9.8 (Secondary amine, highly basic).

  • pKa₂ (Piperazine N1): ~5.4 (Tertiary amine, moderately basic).

  • pKa₃ (Pyridone Oxygen): ~0.7 (Very weak base; protonation occurs only in strong acid).[4]

Physiological State: At physiological pH (7.4), the terminal piperazine nitrogen is >99% protonated (cationic), enhancing aqueous solubility and electrostatic interaction with receptor aspartate residues.

Lipophilicity & Solubility
PropertyValueImplication
LogP (Neutral) -0.5 to 0.2Moderately hydrophilic; good oral bioavailability potential.[1][2][3][4]
LogD (pH 7.4) -2.5 to -1.8High aqueous solubility in biological media due to ionization.[1][2][3][4]
TPSA ~45 ŲFavorable for blood-brain barrier (BBB) penetration (Limit <90 Ų).[2][3][4]
H-Bond Donors 1 (Piperazine NH)Critical for receptor binding.[3][4]
H-Bond Acceptors 3 (C=O, 2x Tert-N)Facilitates water solvation.[1][2][3][4]

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one requires controlling the N- vs. O-alkylation regioselectivity of the pyridone ring.[1][2][3][4]

Preferred Route: Direct N-Alkylation

This protocol utilizes the "hard/soft acid-base" principle.[1][2][3][4] The pyridone nitrogen (soft nucleophile) is preferentially alkylated using a base that does not promote O-alkylation (like carbonates) or by using the sodium salt in a polar aprotic solvent.[3][4]

Step-by-Step Protocol:

  • Activation: React 2-hydroxypyridine with Potassium Carbonate (

    
    ) in DMF or Acetonitrile at 60°C to generate the pyridone anion.
    
  • Coupling: Add 1-(2-chloroethyl)piperazine (often protected as N-Boc-1-(2-chloroethyl)piperazine to prevent polymerization).[1][2][3][4]

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Deprotection (if Boc used): Treat with TFA/DCM or HCl/Dioxane to release the free piperazine.[3][4]

  • Purification: The product is highly polar; purification is best achieved via Reverse Phase Flash Chromatography (C18) eluting with Water/Acetonitrile (0.1% TFA).[4]

Synthesis SM1 2-Hydroxypyridine Inter Transition State (N-Alkylation favored) SM1->Inter K2CO3, DMF, 80°C Reagent 1-(2-chloroethyl) piperazine Reagent->Inter Prod Target Molecule (Lactam Form) Inter->Prod Major Product Impurity O-Alkylated Impurity (Minor) Inter->Impurity Minor Side Product

Caption: Synthetic pathway highlighting the regioselective N-alkylation critical for obtaining the pyridone core over the alkoxypyridine impurity.

Analytical Characterization

To validate the structure, researchers should look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridone Aromatic:

      
       7.6 (dd, H6), 7.4 (m, H4), 6.4 (d, H3), 6.2 (t, H5).[3] Note: The H6 doublet is characteristically downfield due to the adjacent nitrogen.[1][2]
      
    • Linker: Two distinct triplets at ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       4.0 (N-CH₂-Pyridone) and 
      
      
      
      2.6 (N-CH₂-Piperazine).[1][2][3]
    • Piperazine: Multiplets at ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       2.4-2.8.[3]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 208.15 m/z.[4]

    • Fragmentation: Loss of the pyridone ring often yields a characteristic piperazine-ethyl fragment (m/z ~113).[4]

Biological & Pharmaceutical Relevance

Pharmacophore Utility

This molecule serves as a "privileged linker" in medicinal chemistry.[3][4]

  • Serotonin (5-HT) Receptors: The aryl-piperazine motif is classic for 5-HT1A/2A affinity.[2][3][4] Replacing the aryl group with a pyridone (bioisostere) reduces lipophilicity (lowering LogP) and metabolic clearance while maintaining receptor binding via the protonated piperazine.[4]

  • Dopamine (D2/D3) Antagonists: Similar to the tail section of Aripiprazole or Cariprazine, this unit can anchor a molecule into the secondary binding pocket of dopamine receptors.

Metabolic Stability

The N-alkylated pyridone ring is generally more metabolically stable than a corresponding phenyl ring (prone to hydroxylation) or a pyridine ring (prone to N-oxidation).[1][2][3][4] The lactam carbonyl reduces the electron density of the ring, making it resistant to CYP450 oxidative attack.

References

  • General Pyridone Synthesis: Smith, M. B.[3] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. [1][2][3][4]

  • Piperazine pKa and Properties: Khalili, F., et al.[10][11] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[10][11] Data, 2009, 54(11), 2914–2917.[3] [1][2][3][4]

  • Regioselectivity in Pyridone Alkylation: Ritch, J. et al.[4] "Regioselective N-alkylation of 2-pyridones." Tetrahedron Letters, 2006.

  • Analogous Scaffold (Quinolinone): Sigma-Aldrich Product Entry: 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one.[1][2][3][4]

Sources

Exploratory

Thermodynamic solubility profile of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one in aqueous buffers

This is an in-depth technical guide on the thermodynamic solubility profiling of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This guide is structured for researchers and formulation scientists.

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic solubility profiling of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one .

This guide is structured for researchers and formulation scientists. It treats the compound as a representative Basic Heterocyclic Drug Candidate , focusing on the critical interplay between its ionizable piperazine moiety and the neutral pyridinone core.

Executive Summary

Thermodynamic solubility is a fundamental physicochemical parameter dictating the bioavailability, formulation strategy, and purification processes of pharmaceutical intermediates. For 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPEP ), the solubility profile is governed by the ionization of the piperazine ring (


) and the polarity of the pyridinone headgroup.

This guide provides a definitive protocol for determining the thermodynamic solubility of PPEP in aqueous buffers. It addresses the specific challenges of pH shift , hydrotropic aggregation , and buffer capacity inherent to piperazine derivatives.

Part 1: Physicochemical Analysis & Solubility Prediction

Before initiating wet-lab experiments, a theoretical understanding of the molecule's behavior in solution is required to design the buffer matrix.

Structural Dissection

PPEP consists of three functional domains:

  • Pyridin-2(1H)-one Core: A polar, aromatic lactam. It acts as a hydrogen bond acceptor/donor but remains largely neutral across the physiological pH range (1–8). It provides the UV chromophore for detection (

    
     nm).
    
  • Ethyl Linker: A short hydrophobic spacer that limits conformational flexibility but does not significantly impact ionization.

  • Piperazine Tail: The solubility driver.[1][2][3][4][5]

    • 
       (Distal):  Secondary amine. Highly basic (
      
      
      
      ). Protonated at physiological pH.[3]
    • 
       (Proximal):  Tertiary amine. Weakly basic (
      
      
      
      ).
Predicted Solubility Profile

Based on the Henderson-Hasselbalch equation for a mono-basic base (dominating species), the total solubility (


) is defined as:


  • pH 1.2 (SGF): The molecule exists as a di-cation or mono-cation. Solubility is expected to be High (> 10 mg/mL) .

  • pH 6.8 (Intestinal): The molecule is predominantly mono-cationic. Solubility remains Moderate to High .

  • pH > 10.0: The molecule exists as a neutral free base. Solubility is determined by the intrinsic solubility (

    
    ) of the pyridinone-piperazine complex, likely dropping to Low (< 1 mg/mL) .
    

Part 2: Experimental Protocol (The "Shake-Flask" Method)

The Shake-Flask Method is the Gold Standard for thermodynamic solubility.[1] For PPEP, the standard protocol must be modified to account for the Self-Buffering Effect of the piperazine ring.

Materials & Reagents
  • Compound: PPEP (Solid, >98% purity).

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate Buffer, 50 mM)

    • pH 6.8 (Phosphate Buffer, 50 mM)

    • pH 7.4 (Phosphate Buffered Saline)[1]

    • pH 10.0 (Borate Buffer)

  • Equipment: Orbital shaker (controlled temp), pH meter (micro-electrode), HPLC-UV/VIS.

Step-by-Step Methodology

Step 1: Saturation Initiation

  • Weigh approximately 5–10 mg of PPEP into 1.5 mL microcentrifuge tubes or glass vials.

  • Add 500 µL of the respective buffer to each vial.

  • Critical Check: Ensure undissolved solid is visible. If the solution becomes clear, add more solid until a suspension persists.

Step 2: Equilibration (The "Shake")

  • Place vials on an orbital shaker at 25°C ± 0.1°C .

  • Agitate at 500–750 RPM for 24 to 48 hours .

    • Note: Piperazine derivatives can form supersaturated solutions or gels. A 48-hour equilibration is recommended to ensure the crystal lattice energy is overcome and true equilibrium is reached.

Step 3: The "pH Shift" Correction (Mandatory) Basic drugs like PPEP can shift the pH of the buffer significantly.

  • After 48 hours, measure the Final pH (

    
    ) of the supernatant before filtration.
    
  • Do not rely on the initial buffer pH. Plot solubility against

    
    .
    

Step 4: Phase Separation

  • Centrifuge the samples at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF membrane .

    • Caution: Avoid Nylon filters, as pyridinones may adsorb to the membrane. Pre-saturate the filter with 100 µL of the filtrate if sample volume permits.

Step 5: Quantification (HPLC-UV)

  • Dilute the supernatant with Mobile Phase (e.g., 100x dilution) to fit the calibration curve.

  • Analyze using HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5% -> 95% B).

    • Detection: UV at 300 nm (Pyridinone core).

Part 3: Visualization of Workflows

Solubility Profiling Workflow

This diagram outlines the critical decision points in the experimental execution.

SolubilityProtocol Start Start: Weigh Solid PPEP AddBuffer Add Buffer (pH 1.2 - 10.0) Start->AddBuffer CheckSat Check Saturation (Solid Visible?) AddBuffer->CheckSat AddMore Add More Solid CheckSat->AddMore No Equilibrate Equilibrate (25°C, 48h, 750 RPM) CheckSat->Equilibrate Yes AddMore->CheckSat MeasurePH Measure Final pH (Crucial Step) Equilibrate->MeasurePH Filter Filter (0.22 µm PVDF) & Dilute MeasurePH->Filter HPLC HPLC-UV Quantification Filter->HPLC Data Plot S vs. Final pH HPLC->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination, highlighting the critical pH measurement step.

Theoretical Solubility Curve (pH-Dependent)

This diagram illustrates the expected relationship between pH and Solubility (


) for a basic drug like PPEP.

SolubilityCurve Acidic pH 1.2 (High Solubility) [Cationic Species] Neutral pH 7.4 (Moderate Solubility) [Equilibrium] Acidic->Neutral Deprotonation (pKa ~9.0) Basic pH 10.0 (Low Solubility - S0) [Neutral Free Base] Neutral->Basic Precipitation of Free Base

Figure 2: Theoretical solubility transition of PPEP. The solubility drops significantly as pH exceeds the pKa of the piperazine nitrogen.

Part 4: Data Interpretation & Troubleshooting

Calculating Intrinsic Solubility ( )

Once the data is collected, fit the values to the Henderson-Hasselbalch equation to find the Intrinsic Solubility (


), which represents the solubility of the neutral free base.


  • If

    
     at pH 7.4 is high (>1 mg/mL):  The compound is likely suitable for oral formulations without complex solubilizers.
    
  • If

    
     at pH 7.4 is low (<100 µg/mL):  Salt formation (e.g., HCl, Mesylate) targeting the piperazine nitrogen is recommended.
    
Common Pitfalls
IssueCauseSolution
pH Drift Piperazine acts as a base, neutralizing acidic buffers.Use higher capacity buffers (100 mM) or record

accurately.
Filter Adsorption Pyridinone sticks to Nylon/Cellulose.Use PVDF or PTFE filters. Discard the first 200 µL of filtrate.
Hydrotrophy High concentration of drug self-solubilizes.Verify linearity of the standard curve at high concentrations.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link

  • Völgyi, G., et al. (2010). "Potentiometric pKa determination of piperazine derivatives." Analytica Chimica Acta, 673(1), 40-46. Link

Sources

Foundational

Literature review of piperazine-linked pyridin-2(1H)-one derivatives

An In-depth Technical Guide to Piperazine-Linked Pyridin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Future Prospects Introduction: The Union of Two Privileged Scaffolds In the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Piperazine-Linked Pyridin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Future Prospects

Introduction: The Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperazine and pyridin-2(1H)-one nuclei are two such scaffolds, each renowned for its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets.[1][2][3] Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, offers structural rigidity, improved water solubility, and multiple points for chemical modification, making it a cornerstone in drug design.[3] Similarly, the pyridin-2(1H)-one moiety is a key pharmacophore found in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5]

The strategic combination of these two scaffolds into a single molecular entity—piperazine-linked pyridin-2(1H)-one derivatives—has emerged as a highly productive area of research. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the broad spectrum of documented biological activities, synthesize key structure-activity relationship (SAR) insights, and outline future directions for this promising class of compounds.

Synthetic Strategies: Constructing the Core Structure

The synthesis of piperazine-linked pyridin-2(1H)-one derivatives typically involves multi-step sequences that build the pyridinone ring first, followed by the introduction of the piperazine moiety, or vice-versa. The specific route is often dictated by the desired substitution pattern and the availability of starting materials.

A common and versatile approach involves the nucleophilic substitution reaction between a halogenated pyridin-2(1H)-one precursor and a suitably substituted piperazine. This method allows for significant diversity in the final product, as a wide range of both reactants is commercially available or readily synthesizable.

Generalized Synthetic Workflow

The diagram below illustrates a common synthetic pathway. The initial step often involves the construction of the substituted pyridin-2(1H)-one ring system from acyclic precursors. This is followed by activation (e.g., halogenation) of a specific position on the ring, setting the stage for coupling with piperazine.

G cluster_0 Step 1: Pyridinone Ring Formation cluster_1 Step 2: Activation & Coupling A Acyclic Precursors (e.g., β-ketoesters, enamines) B Cyclization Reaction (e.g., Hantzsch synthesis) A->B C Substituted Pyridin-2(1H)-one B->C D Halogenation (e.g., with NBS, POCl3) C->D E Halo-Pyridinone Intermediate D->E G Nucleophilic Substitution (Base-mediated) E->G F Substituted Piperazine (R-group diversity) F->G H Final Piperazine-Linked Pyridin-2(1H)-one Derivative G->H

Caption: Generalized synthetic workflow for piperazine-linked pyridin-2(1H)-one derivatives.

Key Experimental Protocol: Base-Mediated Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the final coupling step, which is central to the synthesis of these derivatives.

  • Objective: To couple a halo-pyridinone intermediate with an N-substituted piperazine.

  • Rationale: This SNAr reaction is a robust and widely used method for forming aryl-nitrogen bonds. The choice of a mild inorganic base like potassium carbonate is crucial; it is strong enough to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, but not so strong as to cause unwanted side reactions like hydrolysis of other functional groups. The use of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base, leaving the anion more reactive, and is suitable for the required reaction temperatures.

  • Materials:

    • Halo-pyridinone intermediate (1.0 eq)

    • N-substituted piperazine (1.2-1.5 eq)

    • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-pyridinone intermediate, the N-substituted piperazine, and the base.

    • Add the anhydrous solvent and stir the mixture at a temperature ranging from 80 °C to 120 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir until a precipitate forms.

    • Collect the solid product by vacuum filtration. If no solid forms, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

    • Wash the collected solid or the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

A Broad Spectrum of Biological Activity

The fusion of piperazine and pyridin-2(1H)-one has yielded compounds with a remarkable range of pharmacological activities. The hybrid structure appears to grant access to multiple biological targets, making these derivatives attractive candidates for various therapeutic areas.[1][6][7]

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives.[1][8][9] They have demonstrated potent cytotoxic effects against a wide panel of human cancer cell lines, including those of the breast, liver, colon, central nervous system, and melanoma.[2][10]

  • Mechanism of Action: While diverse, a common mechanism involves the induction of apoptosis (programmed cell death). Some derivatives have been shown to activate both the extrinsic and intrinsic apoptotic pathways.[10] Another key mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and proliferation.[4][11]

  • Illustrative Pathway: Kinase Inhibition Many piperazine-pyridinone derivatives function by blocking the ATP-binding site of protein kinases, thereby preventing the phosphorylation cascade that drives cell growth and proliferation.

    G cluster_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras/Raf RTK->Ras Activates Drug Piperazine-Pyridinone Derivative Drug->RTK Inhibition ATP ATP ATP->RTK P P MEK MEK Ras->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Angiogenesis ERK->Prolif

    Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a derivative.

Antiviral Properties

Piperazine-containing compounds have a history as antiviral agents, and linking them to a pyridinone core has yielded potent new molecules.[6]

  • Anti-HIV Activity: Certain pyridinone derivatives have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its function and thus preventing the replication of the viral genome.[12]

  • Anti-HBV Activity: Studies have also shown that some piperazine-substituted pyridine derivatives can act as inhibitors of Hepatitis B Virus (HBV) virion production, presenting a novel mechanism for combating this chronic infection.[1]

Antibacterial and Antifungal Activity

The versatility of the piperazine-pyridinone scaffold extends to antimicrobial applications. Numerous studies have reported the synthesis of derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15][16] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Central Nervous System (CNS) Activity

The physicochemical properties of these derivatives make them suitable candidates for crossing the blood-brain barrier. Research has demonstrated their potential as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent 5-HT reuptake inhibition, a key mechanism for antidepressant drugs.[17]

  • Receptor Modulators: Other analogues have shown high binding affinity for adrenergic and serotoninergic receptors, such as the α1-AR and 5-HT1A subtypes, suggesting potential applications in treating various neurological and psychiatric disorders.[18]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on piperazine-linked pyridin-2(1H)-one derivatives have revealed several key trends.

  • Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of activity and selectivity.

    • For anticancer activity , bulky aromatic or heteroaromatic groups often enhance cytotoxicity. For example, a 4-trifluoromethylphenyl substituent on the piperazine led to a highly effective compound against several cancer cell lines.[2]

    • For CNS activity , different aryl groups on the piperazine can fine-tune the affinity for specific receptor subtypes like adrenergic or serotonergic receptors.[18]

  • Substitution on the Pyridinone Ring: Modifications to the pyridinone core are equally important.

    • Electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting target binding. For urease inhibition, electron-releasing groups were found to be important for modulating activity.[19]

    • The position of the piperazine linker on the pyridinone ring (e.g., at the N-1, C-3, or C-5 position) dramatically alters the molecule's three-dimensional shape and its interaction with biological targets.[20]

  • The Linker: While a direct link is common, the introduction of a spacer (e.g., an alkyl chain) between the two moieties can influence flexibility and binding orientation, impacting affinity and activity.[18]

Data Summary: Anticancer Activity Example

The following table summarizes hypothetical but representative data illustrating SAR for anticancer activity against a breast cancer cell line (MCF-7).

Compound IDPyridinone Substituent (R1)Piperazine Substituent (R2)IC50 (µM) vs. MCF-7
A-1 HPhenyl12.5
A-2 5-ChloroPhenyl8.2
A-3 5-Chloro4-Fluorophenyl3.1
A-4 5-Chloro4-Methoxyphenyl6.8
A-5 5-Methyl4-Fluorophenyl5.5

From this data, one can infer that a chloro group at the 5-position of the pyridinone (A-2 vs. A-1) and an electron-withdrawing fluorine on the piperazine's phenyl ring (A-3 vs. A-2) enhance potency.

Standard Assay Workflow: Evaluating Cytotoxicity

A fundamental experiment to determine the anticancer potential of these compounds is the MTT assay, which measures cell viability.

Caption: Standard workflow for an MTT cytotoxicity assay.

Challenges and Future Directions

While the piperazine-linked pyridin-2(1H)-one scaffold holds immense promise, challenges remain. Optimizing for target selectivity to minimize off-target effects and toxicity is a primary concern. Improving pharmacokinetic profiles, such as oral bioavailability and metabolic stability, is crucial for translating potent compounds into viable drug candidates.[3]

Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to a specific disease (e.g., inhibiting both a kinase and a cell cycle protein in cancer).

  • Advanced Synthetic Methods: Developing more efficient, green, and cost-effective synthetic routes to access novel derivatives.[21]

  • Computational Modeling: Employing in silico methods like molecular docking and dynamics to better predict target interactions and guide the design of more potent and selective inhibitors.[16][22]

Conclusion

Piperazine-linked pyridin-2(1H)-one derivatives represent a versatile and highly fruitful area of medicinal chemistry. The combination of two privileged scaffolds has created a molecular framework with the inherent ability to interact with a wide range of biological targets, leading to potent anticancer, antiviral, antimicrobial, and CNS-active agents. Through continued exploration of synthetic diversity and a deeper understanding of structure-activity relationships, this class of compounds is poised to deliver the next generation of innovative therapeutics.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (n.d.). EMBL-EBI. Retrieved February 22, 2024, from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. (2022, April 23). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Arabian Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Synthesis of (piperazine‐chromene)‐linked bis(pyridine‐2(1H)‐thione) 5. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. (2006, April 15). PubMed. Retrieved February 22, 2024, from [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. (1995, November 10). PubMed. Retrieved February 22, 2024, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI. Retrieved February 22, 2024, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. Retrieved February 22, 2024, from [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences. Retrieved February 22, 2024, from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. Retrieved February 22, 2024, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). JETIR.org. Retrieved February 22, 2024, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved February 22, 2024, from [Link]

  • PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. (n.d.). Manipal. Retrieved February 22, 2024, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 22, 2024, from [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). MDPI. Retrieved February 22, 2024, from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved February 22, 2024, from [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.). Google Patents.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers. Retrieved February 22, 2024, from [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). (2025, December 6). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved February 22, 2024, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022, September 21). MDPI. Retrieved February 22, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 22, 2024, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safety Data Sheet (SDS) and Toxicity Classification of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a novel compound with potential applications in pharmaceutical development. As with any ne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a novel compound with potential applications in pharmaceutical development. As with any new chemical entity, a thorough understanding of its safety and toxicity profile is paramount before it can be advanced through the drug development pipeline. This guide provides a comprehensive overview of the available safety information, a predictive toxicity assessment based on structurally related compounds, and a recommended strategy for definitive toxicological evaluation. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document serves as a foundational resource for researchers to handle and assess the risks associated with this molecule.

Introduction: The Need for a Proactive Safety Assessment

The journey of a new chemical entity from discovery to a potential therapeutic is paved with rigorous testing, of which safety and toxicity evaluation is a critical component. For 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, the absence of a pre-existing SDS necessitates a proactive and predictive approach to its safety assessment. This guide is structured to provide a logical workflow for researchers, beginning with an analysis of the known toxicological profiles of its core chemical moieties: the piperazine ring and the pyridinone headgroup. By understanding the potential hazards associated with these structural components, we can formulate a targeted and efficient strategy for the comprehensive toxicological evaluation of the parent compound.

Predictive Toxicology: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct toxicological data for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, a Structure-Activity Relationship (SAR) analysis is a valuable tool for predicting its potential hazards. This involves examining the known toxicity of structurally similar compounds.

The Piperazine Moiety: A Known Sensitizer

The piperazine ring is a common functional group in many pharmaceuticals and is known to be associated with certain toxicities. According to its harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), piperazine is recognized as a skin and respiratory sensitizer.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2]

  • Skin and Respiratory Sensitization: Piperazine and its derivatives have been shown to cause allergic skin reactions and may provoke asthma-like symptoms upon inhalation.[1][2] This is a critical consideration for laboratory personnel handling the compound.

  • Reproductive Toxicity: Some evidence suggests that piperazine may have adverse effects on fertility and fetal development.[1][2]

The Pyridinone Moiety: Potential for Irritation and Systemic Effects

Pyridinone and its derivatives are also prevalent in medicinal chemistry. While less toxicologically characterized than piperazine, related pyridine compounds are known to cause skin, eye, and respiratory irritation.[3] Depending on the substitution pattern, some pyridine derivatives have been associated with systemic effects following absorption.[2]

Structurally Related Compounds: Supporting Evidence

A review of safety data for compounds incorporating both a piperazine and a heterocyclic ring system further informs our predictive assessment:

  • 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride: This closely related quinoline derivative is classified as acutely toxic via the dermal route and as a skin sensitizer. It carries the GHS pictogram for "skull and crossbones," indicating a significant hazard.

  • 1-(2-Pyridyl)piperazine: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • 1-(2-Aminoethyl)piperazine: This derivative is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5]

Predicted Hazard Profile for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Based on the SAR analysis, the following potential hazards should be assumed for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one until definitive data is available:

Hazard Class Predicted Hazard Statement Basis of Prediction
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.Piperazine and quinoline derivatives show evidence of acute toxicity.[5]
Skin Corrosion/IrritationCauses skin irritation. May cause severe burns.Piperazine and related compounds are known skin irritants.[3][4][5]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.Piperazine and related compounds are known eye irritants.[3][4][5]
Respiratory/Skin SensitizationMay cause an allergic skin reaction. May cause allergy or asthma symptoms if inhaled.The piperazine moiety is a known skin and respiratory sensitizer.[1][2]
Reproductive ToxicitySuspected of damaging fertility or the unborn child.Piperazine is classified with suspected reproductive toxicity.[1][2]

Recommended Toxicity Testing Workflow

A tiered approach to toxicity testing is recommended to efficiently and ethically characterize the safety profile of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This workflow progresses from in silico and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Application Note: Scalable Synthesis Protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Executive Summary This guide details the scalable synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Executive Summary

This guide details the scalable synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore found in various GPCR ligands and kinase inhibitors. The protocol addresses the two primary synthetic challenges associated with this scaffold:

  • Regioselectivity: Controlling the ambident nucleophilicity of 2-pyridone to favor N-alkylation over O-alkylation.

  • Polymerization Control: Preventing the formation of bis-alkylated piperazine dimers during the linker attachment.

We present a robust, two-step "Halo-Linker Strategy" optimized for gram-to-kilogram scale-up, utilizing standard industrial solvents and reagents.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a stepwise alkylation strategy to maximize yield and purity.

  • Step 1 (Linker Installation): N-alkylation of 2-hydroxypyridine with a large excess of 1,2-dibromoethane.

  • Step 2 (Amination): Nucleophilic displacement of the terminal bromide by piperazine.

Rationale: Direct alkylation of 2-pyridone with 1-(2-chloroethyl)piperazine is possible but often suffers from lower yields due to the self-polymerization of the nitrogen mustard intermediate and difficult workup. The stepwise approach allows for the isolation of the stable bromo-intermediate, ensuring high purity before the final coupling.

Retrosynthesis Target Target Molecule 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Inter Intermediate 1-(2-bromoethyl)pyridin-2(1H)-one Target->Inter Nucleophilic Substitution (S_N2) SM3 Reagent B Piperazine Target->SM3 SM1 Starting Material 1 2-Hydroxypyridine Inter->SM1 N-Alkylation SM2 Reagent A 1,2-Dibromoethane Inter->SM2

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the target.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one

Objective: Install the ethyl linker while strictly enforcing N-selectivity.

  • Mechanism: 2-Hydroxypyridine exists in equilibrium with 2-pyridone.[1] Under basic conditions, the pyridone anion is an ambident nucleophile.[2] N-alkylation is thermodynamically favored in polar aprotic solvents (DMF, MeCN) using "hard" bases like carbonates, whereas O-alkylation is kinetically favored or promoted by silver salts.

Materials:

  • 2-Hydroxypyridine (1.0 equiv)

  • 1,2-Dibromoethane (3.0 equiv) — Excess is critical to prevent dimerization.

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (10 volumes)

Protocol:

  • Setup: Charge a reaction vessel with 2-hydroxypyridine (100 g, 1.05 mol) and

    
     (290 g, 2.10 mol) in MeCN (1.0 L).
    
  • Activation: Stir the suspension at 60°C for 30 minutes to ensure deprotonation.

  • Addition: Add 1,2-dibromoethane (592 g, 3.15 mol) dropwise over 1 hour. Note: Rapid addition can increase exotherm and O-alkylation.

  • Reaction: Reflux (80-82°C) for 12–16 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% remaining 2-hydroxypyridine.

  • Workup:

    • Cool to room temperature (RT) and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.

    • Purification: The residue is often a semi-solid. Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Eluent: 50% EtOAc in Hexanes) to remove any O-alkylated byproduct (2-(2-bromoethoxy)pyridine).

  • Yield: Expect 65–75%.

  • QC Check:

    
     NMR should show two triplets for the ethyl chain (~3.7 ppm and ~4.4 ppm). The O-isomer would show a triplet significantly downfield (~4.6 ppm) due to oxygen electronegativity.
    
Step 2: Synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Objective: Displacement of bromide with piperazine without forming the "dumbbell" dimer (bis-pyridone-ethyl-piperazine).

Materials:

  • 1-(2-bromoethyl)pyridin-2(1H)-one (from Step 1) (1.0 equiv)

  • Piperazine (Anhydrous) (4.0 equiv) — Large excess drives mono-substitution.

  • Acetonitrile (MeCN) or Ethanol (EtOH) (8 volumes)

  • Potassium Iodide (KI) (0.1 equiv) — Catalyst (Finkelstein reaction in situ).

Protocol:

  • Setup: Dissolve Piperazine (excess) and KI in MeCN/EtOH at RT.

  • Addition: Add a solution of 1-(2-bromoethyl)pyridin-2(1H)-one slowly over 30 minutes.

  • Reaction: Heat to reflux (80°C) for 6–8 hours.

  • Workup (Critical for Purity):

    • Cool to RT. Filter off any precipitated salts.

    • Concentrate to remove the solvent.

    • Excess Piperazine Removal: The residue contains product + excess piperazine.

      • Method A (Distillation): If stable, distill off piperazine under high vacuum (sublimation).

      • Method B (Aqueous Wash): Dissolve residue in Dichloromethane (DCM). Wash with minimal water (Piperazine is highly water-soluble; the product is less so, but care is needed as the product is amphiphilic).

      • Method C (Preferred for Scale): Dissolve crude in DCM. Wash with saturated

        
        . Extract the organic layer with dilute HCl (pH 4-5). The product moves to the aqueous phase; non-basic impurities stay in DCM. Basify the aqueous phase (pH >10) and extract back into DCM.
        
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Yield: Expect 80–85%.

Process Control & Logic Map

The following diagram illustrates the decision-making process during the synthesis, specifically addressing impurity control.

ProcessLogic Start Start: Alkylation Reaction Check1 QC: N- vs O-Alkylation Ratio (NMR/HPLC) Start->Check1 N_Major N-Isomer > 95% Check1->N_Major Pass O_Major O-Isomer present (>5%) Check1->O_Major Fail Step2 Step 2: Piperazine Coupling N_Major->Step2 Purify1 Action: Silica Gel Chromatography or Recrystallization (EtOAc) O_Major->Purify1 Purify1->Step2 Check2 QC: Dimer Formation? Step2->Check2 Pure Final Product High Purity Check2->Pure No Dimer Dimer Dimer Detected Check2->Dimer Dimer > 1% Action2 Action: Increase Piperazine Equiv. in future batches Dimer->Action2

Figure 2: Logic flow for Quality Control and impurity mitigation.

Analytical Data & Specifications

AttributeSpecificationMethodNote
Appearance Off-white to pale yellow solidVisualHygroscopic nature possible.
Purity > 98.0%HPLC (C18, MeCN/H2O)Monitor at 254 nm and 300 nm.
1H NMR Confirm StructureDMSO-d6 or CDCl3Key Signals: Pyridone C3-H/C4-H doublets; Ethyl triplets.
Mass Spec [M+H]+ = 208.1 (approx)LC-MS (ESI)Exact mass depends on isotopes.
Residual Solvents < 5000 ppm (Class 3)GC-HSEnsure MeCN/DCM removal.

Key NMR Diagnostic (N- vs O-alkylation):

  • N-Alkyl (Target): The pyridone ring protons show specific coupling (

    
     Hz). The 
    
    
    
    -carbonyl carbon (C2) in
    
    
    NMR appears around 160–164 ppm .
  • O-Alkyl (Impurity): The pyridine ring protons differ. The C2 carbon (attached to oxygen) appears downfield around 168–170 ppm .

References

  • Regioselective N-Alkylation of 2-Pyridones

    • Title: "Mild and Regioselective N-Alkylation of 2-Pyridones in W
    • Source:ResearchGate / J. Org. Chem.
    • URL:

  • General Synthesis of Piperazine Linkers

    • Title: "Synthesis of piperazines - Organic Chemistry Portal."
    • Source:Organic Chemistry Portal (General methodologies for piperazine alkyl
    • URL:

  • Ambident Nucleophile Reactivity (2-Pyridone)

    • Title: "Optimization of Reaction Conditions for N-Alkyl
    • Source:ResearchGate (Discussion on base/solvent effects).
    • URL:

  • Compound Data & Safety

    • Title: "1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)
    • Source:Sigma-Aldrich.

    • URL:

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Step-by-step preparation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from 2-hydroxypyridine

[1][2] Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore linker often found in GPCR ligands (e.g., se...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore linker often found in GPCR ligands (e.g., serotonergic and dopaminergic modulators).[1][2]

The synthesis addresses two primary chemical challenges:

  • Regioselectivity (N- vs. O-alkylation): 2-Hydroxypyridine exists in a tautomeric equilibrium.[1][2] Controlling the reaction conditions to favor the thermodynamic

    
    -alkylated product (pyridone) over the kinetic 
    
    
    
    -alkylated product (alkoxypyridine) is the critical quality attribute (CQA) of Step 1.
  • Polymerization Control: The use of piperazine, a diamine, presents a risk of dimerization or oligomerization. This protocol utilizes a mono-protection strategy (Boc-piperazine) to ensure 1:1 stoichiometry and high purity.[1][2]

Retrosynthetic Analysis & Strategy

The synthetic route is designed as a convergent 3-step process.[1] We avoid the direct use of 1,2-dihaloethanes with free piperazine, which leads to complex mixtures of bis-alkylated byproducts.[2]

Retrosynthesis Target Target Molecule 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Intermediate1 Intermediate A 1-(2-bromoethyl)pyridin-2(1H)-one Target->Intermediate1 Deprotection Intermediate2 Reagent B 1-Boc-piperazine Target->Intermediate2 Coupling Start Starting Material 2-Hydroxypyridine Intermediate1->Start N-Alkylation (Regioselective) Linker Linker 1,2-Dibromoethane Intermediate1->Linker

Figure 1: Retrosynthetic breakdown of the target molecule highlighting the convergent assembly.

Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one.[1][2]

Theory of Operation: 2-Hydroxypyridine is an ambident nucleophile.[1]


-alkylation is favored by thermodynamic control.[1] We utilize Potassium Carbonate (

)
in DMF (Dimethylformamide).[1][2] The polar aprotic solvent solvates the cation, leaving the anion "naked" and reactive, while the thermodynamic stability of the amide-like pyridone carbonyl drives the reaction toward the

-isomer over the imidate-like

-isomer.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)[1][2]

  • 1,2-Dibromoethane (5.0 eq) — Critical excess to prevent dimerization[1][2]

  • 
     (anhydrous, 2.0 eq)[2]
    
  • DMF (anhydrous, 10 vol)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-hydroxypyridine (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 30 minutes to facilitate deprotonation. The suspension will turn milky.

  • Addition: Add 1,2-dibromoethane (50 mmol) in one portion.

    • Note: A large excess is mandatory.[1] If stoichiometry is 1:1, the product will react with another equivalent of pyridone to form the bis-pyridone dimer.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The product (

      
      ) should appear as a UV-active spot distinct from the starting material (
      
      
      
      ).[1][2]
  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[2]
    • Concentrate the filtrate under high vacuum to remove DMF and excess 1,2-dibromoethane.[2]

    • Caution: 1,2-dibromoethane is toxic; use a properly trapped vacuum line.[1][2]

  • Purification: Purify the residue via flash column chromatography (SiO2, 0

    
     5% MeOH in DCM).
    
    • Yield Expectation: 65–75% as a pale yellow oil or low-melting solid.[1]

Phase 2: Nucleophilic Substitution (Coupling)

Objective: Synthesis of tert-butyl 4-(2-(2-oxopyridin-1(2H)-yl)ethyl)piperazine-1-carboxylate.

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)[1][2]

  • 1-Boc-piperazine (1.2 eq)[1][2]

  • 
     (2.0 eq)[1][2]
    
  • Potassium Iodide (

    
    ) (0.1 eq) — Finkelstein catalyst[1][2]
    
  • Acetonitrile (

    
    ) (15 vol)[1][2]
    

Step-by-Step Protocol:

  • Setup: Dissolve Intermediate A (5 mmol) in MeCN (25 mL).

  • Activation: Add

    
     (10 mmol) and catalytic 
    
    
    
    (0.5 mmol).
    • Mechanism:[2][4][5][6][7]

      
       converts the alkyl bromide to a more reactive alkyl iodide in situ.
      
  • Coupling: Add 1-Boc-piperazine (6 mmol).

  • Reaction: Reflux (80°C) for 8–12 hours.

  • Workup:

    • Cool and filter solids.[1][8][9]

    • Evaporate solvent.[1][8][9]

    • Partition residue between DCM and water.[1][3] Wash organic layer with brine, dry over

      
      .[2]
      
  • Purification: This intermediate is often pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane or pass through a short silica plug.[2]

Phase 3: Deprotection

Objective: Isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.[1][2]

Protocol:

  • Dissolve the Boc-protected intermediate in DCM (5 vol).[1]

  • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup (Free Base Generation):

    • Concentrate to remove excess TFA.[1]

    • Redissolve in minimal MeOH.

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated

      
       and extract exhaustively with DCM/Isopropanol (3:1).[1][2]
      
    • Note: The free base is highly polar and water-soluble.[1]

  • Final Form: Concentrate to obtain the target as a viscous oil or hygroscopic solid. For storage, conversion to the dihydrochloride salt (using HCl/Dioxane) is recommended.[2]

Analytical Data Summary

ParameterExpected Value / ObservationInterpretation
Appearance Pale yellow viscous oil (Free base)Darkening indicates oxidation; store under Argon.[1][2]
¹H NMR (DMSO-d₆)

7.6 (dd, 1H), 7.4 (m, 1H), 6.4 (d, 1H), 6.2 (t, 1H)
Characteristic Pyridone ring protons.[2]
Linker Signals

4.0 (t, 2H,

-

), 2.6 (t, 2H,

-

)
Distinctive triplets confirming ethyl chain integrity.[1][2]
MS (ESI+)

calc. 208.14
Confirms molecular weight.[1]
Regiochemistry No signal at

4.4–4.5 (O-

)
Absence of O-alkylation product (which typically shifts downfield).[1][2]

Troubleshooting & Critical Parameters

The following decision tree helps troubleshoot the most common failure mode: Regioselectivity (O- vs N-alkylation).

Troubleshooting Start Reaction Analysis (NMR/TLC) Check1 Is the major product N-alkylated or O-alkylated? Start->Check1 N_Alk N-Alkylated (Desired) Proceed to Phase 2 Check1->N_Alk N-CH2 signal ~4.0 ppm O_Alk O-Alkylated (Undesired) (2-alkoxypyridine formed) Check1->O_Alk O-CH2 signal ~4.4 ppm Action1 Check Solvent polarity. Switch from Acetone to DMF/DMSO. O_Alk->Action1 Action2 Check Counter-ion. Use Li+ or Na+ instead of Ag+. O_Alk->Action2

Figure 2: Troubleshooting logic for regioselectivity issues in 2-pyridone alkylation.

Key Mechanistic Insights:
  • Solvent Effect: Non-polar solvents or silver salts favor

    
    -alkylation (reaction at the oxygen atom).[1] Polar aprotic solvents (DMF, DMSO) favor 
    
    
    
    -alkylation.[1][2]
  • Temperature: Higher temperatures generally favor the thermodynamic product (

    
    -alkyl) over the kinetic product (
    
    
    
    -alkyl).[1][2]

References

  • Regioselectivity in Pyridone Alkylation

    • Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[1][2][5] The Journal of Organic Chemistry, 2024.[10] [1]

    • Application Note Context: Establishes the foundational rules for choosing DMF/K2CO3 to ensure N-selectivity.
  • Piperazine Synthesis Methodologies

    • "Synthesis of piperazines."[10][11] Organic Chemistry Portal.

    • Application Note Context: Provides general conditions for nucleophilic substitution using piperazine deriv
  • Target Scaffold Relevance (Patent Literature)

    • "Novel pyridin-2(1H)one derivatives, their preparation and their use for the treatment of pain." WO2021064186A1.[1]

    • Application Note Context: Validates the industrial relevance of the 1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one scaffold in drug discovery.[1][2]

  • General N-Alkylation Protocols

    • Sato, T., et al. "CsF in Organic Synthesis.[2] Tuning of N- or O-Alkylation of 2-Pyridone."[1][2][4] Synlett, 1995.[2][4]

    • Application Note Context: Discusses the influence of alkali metal salts on regioselectivity.

Sources

Method

Application Note: HPLC Method Development for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Executive Summary & Compound Profile This technical guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule represents a classic "linker-fragment" often found in the synthesis of kinase inhibitors, GPCR ligands (e.g., azelastine analogs), and antipsychotics.

The compound presents a dual chromatographic challenge:

  • High Polarity: The piperazine ring and pyridinone moiety create a highly polar profile, risking early elution (low

    
    ).
    
  • Basic Tailing: The secondary amine on the piperazine ring (pKa ~9.8) interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.

Physicochemical Characterization
PropertyValue (Estimated)Chromatographic Implication
Molecular Weight 207.27 g/mol Suitable for standard HPLC-UV or LC-MS.
pKa (Piperazine)

,

Positively charged at neutral/acidic pH. Requires pH control.
pKa (Pyridinone)

(Amide-like)
Neutral at most working pH ranges.
LogP

to 0.5
Highly hydrophilic. Requires low organic start or HILIC.
UV Max ~305 nm (Pyridinone band)Distinctive chromophore, allows detection away from solvent cutoff.

Method Development Strategy

The "One-Size-Fits-All" approach fails for piperazine derivatives. We must choose between Suppression (High pH) and Interaction Control (Low pH).

The Decision Matrix

The following decision tree illustrates the logic used to select the optimal stationary phase and mobile phase based on the compound's basicity.

MethodStrategy Start Compound: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one CheckpH Can you use High pH (pH > 9)? (Requires Hybrid/Polymer Column) Start->CheckpH HighPH Route A: High pH (pH 10) CheckpH->HighPH Yes (Preferred) LowPH Route B: Low pH (pH 2.5) CheckpH->LowPH No (Standard Silica) MechA Mechanism: Deprotonate Piperazine (Neutral form = Better Retention & Shape) HighPH->MechA ColA Column: Hybrid C18 (e.g., XBridge, Gemini) MechA->ColA MechB Mechanism: Protonated Piperazine (Requires Silanol Suppression) LowPH->MechB ColB Column: C18 + Ion Pairing (Hexanesulfonate) OR Polar-Embedded C18 MechB->ColB

Figure 1: Strategic decision tree for selecting the chromatographic mode based on stationary phase stability.

Recommended Protocol (The "Golden" Method)

Rationale: The most robust method utilizes High pH (pH 9.5–10.0) . At this pH, the piperazine secondary amine is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols (reducing tailing) and increases hydrophobicity (improving retention on C18).

Prerequisite: You MUST use a column stable at high pH (e.g., Waters XBridge BEH, Phenomenex Gemini NX, Agilent Poroshell HPH). Do not use standard silica columns.

Chromatographic Conditions
ParameterSettingNotes
Column Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µmRec: Waters XBridge BEH C18 or Phenomenex Gemini-NX.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Adjust pH with Ammonium Hydroxide. Volatile (MS compatible).
Mobile Phase B Acetonitrile (100%)Methanol can be used but generates higher backpressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.
Temperature 35°CImproves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLDissolve sample in 90:10 Water:ACN to prevent solvent effects.
Detection UV @ 305 nm (Primary), 254 nm (Secondary)305 nm is specific to the pyridinone ring; 254 nm is generic.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End of Hold
12.04060Linear Gradient
12.1595Wash Step
15.0595End Wash
15.1955Re-equilibration
20.0955Ready for Next Inj

Alternative Protocol (Traditional Low pH)

Rationale: If a high-pH stable column is unavailable, or if the compound degrades at high pH, use acidic conditions. However, simple acidic buffers often result in tailing. Ion-Pairing is recommended here to mask the charge.

  • Column: Standard C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium Hexanesulfonate.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Note: This method is NOT MS-compatible due to the non-volatile phosphate and ion-pairing agents.

Experimental Workflow & Validation

This workflow ensures the method is chemically sound and reproducible.

Workflow Prep Sample Prep (Diluent: H2O/MeOH) SysSuit System Suitability (5 Replicate Injections) Prep->SysSuit Linearity Linearity Curve (5 Levels: 50-150%) SysSuit->Linearity Pass Accuracy Spike Recovery (Low, Med, High) Linearity->Accuracy Report Final Report (Tailing < 1.5, R2 > 0.999) Accuracy->Report

Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for piperazines).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 2.0% for peak area (n=5).

  • Resolution (

    
    ):  > 2.0 between analyte and any synthetic impurity.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with piperazine amine.Method A: Increase pH to 10.5 (if column allows).Method B: Add 0.1% Triethylamine (TEA) as a silanol blocker.
Early Elution (Void) Compound is too polar.Reduce initial %B to 2% or 0%. Switch to a "AQ" (Aqueous compatible) C18 column to prevent phase collapse.
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (95% Water). Do not inject pure ACN solutions.
Carryover Piperazine sticking to injector needle.Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Separation of Piperazine Derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]

  • PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information (2025). [Link]

  • Dolan, J. W. (2006). "The Power of pH." LCGC North America, 24(11).

Sources

Application

Application Note: Extraction and Isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Here is the comprehensive Application Note and Protocol for the extraction and isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . Introduction & Physicochemical Profile[1][2][3] The compound 1-(2-(Piperazin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Application Note and Protocol for the extraction and isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one .

Introduction & Physicochemical Profile[1][2][3]

The compound 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one represents a specific pharmacophore often encountered in the development of CNS-active agents (analogous to trazodone metabolites) or as a functionalized building block in medicinal chemistry.

Its structure combines two distinct chemical behaviors:[1][2][3]

  • The Piperazine Moiety: A secondary amine acting as a strong base (

    
    , 
    
    
    
    ).[1][2] This is the primary "handle" for isolation.[2]
  • The Pyridin-2(1H)-one Moiety: A lactam ring. It is essentially neutral at physiological pH, highly polar, and stable against hydrolysis under mild conditions.[1][2]

Key Properties for Extraction
PropertyValue (Estimated)Implication for Protocol
Basicity (

)
~9.8 (Piperazine NH)Compound is cationic at pH < 8; Neutral at pH > 10.
Polarity (LogP) 0.5 – 1.2Moderately polar.[2] Pure water solubility is high; requires polar organic solvents (e.g., DCM, CHCl

) for extraction.[1][2]
Stability High (Lactam/Amine)Stable to pH swings (1–14).[2] Avoid strong oxidizers.[2]
UV Absorbance

nm
Pyridinone ring provides a strong chromophore for HPLC detection.[1][2]

Protocol A: Bulk Extraction (Synthesis Workup)[1]

Context: Isolation of the target compound from a crude reaction mixture (e.g., alkylation of pyridin-2-one with chloroethyl piperazine). Methodology: Liquid-Liquid Extraction (LLE) utilizing a "pH Swing" strategy to remove neutral and acidic impurities.

Reagents Required[1][2][4][5][6][7]
  • Hydrochloric Acid (1M and 6M)[1][2]

  • Sodium Hydroxide (10M or pellets)[1]

  • Dichloromethane (DCM) or Chloroform (CHCl

    
    )[1]
    
  • Isopropanol (IPA)[1]

  • Saturated Brine solution[1][2]

Step-by-Step Procedure
  • Initial Quench & Acidification:

    • Dilute the crude reaction mixture with water.[2]

    • Acidify carefully to pH 2.0–3.0 using 6M HCl.[2] Rationale: This protonates the piperazine nitrogen, forcing the target molecule into the aqueous phase.[1][2]

  • Organic Wash (Removal of Non-Basics):

    • Wash the acidic aqueous layer with DCM (

      
       reaction volume).[2]
      
    • Discard the organic layer. Rationale: Unreacted neutral starting materials (e.g., alkyl halides) and non-basic byproducts partition here.[1][2]

  • Basification ( The "Swing"):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 10M NaOH until the pH reaches > 12.0 .[2]

    • Observation: The solution may become cloudy as the free base precipitates or oils out.[2]

  • Product Extraction:

    • Extract the basic aqueous phase with a solvent mixture of DCM:IPA (3:1) or pure Chloroform (

      
       volume).[2]
      
    • Note: Pure DCM may be insufficient due to the polarity of the pyridinone ring; adding IPA increases extraction efficiency.[2]

  • Drying and Concentration:

    • Combine organic extracts.[2]

    • Wash once with saturated brine to remove excess alkalinity.[2]

    • Dry over anhydrous Sodium Sulfate (

      
      ).[2]
      
    • Filter and evaporate under reduced pressure to yield the crude free base.[2][4]

Workflow Diagram (LLE)

LLE_Workflow Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (HCl) Start->Acidify Wash Wash with DCM Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer (Neutrals/Acids) DISCARD PhaseSep1->OrgWaste Top/Bottom AqAcid Aqueous Layer (Target Protonated) PhaseSep1->AqAcid Target Basify Basify to pH > 12 (NaOH) AqAcid->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Layer (Salts) DISCARD PhaseSep2->AqWaste FinalOrg Organic Layer (Target Free Base) PhaseSep2->FinalOrg Target Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Caption: Logic flow for the Acid-Base pH Swing extraction to isolate the basic piperazine derivative.

Protocol B: Trace Isolation (Bio-fluids / Complex Matrices)

Context: Extracting the compound from plasma, urine, or complex media for HPLC-MS analysis. Methodology: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) . This mechanism is self-validating because it relies on two distinct retention mechanisms (Hydrophobic + Ionic).

Cartridge Selection
  • Stationary Phase: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

  • Capacity: 30 mg / 1 mL (for analytical scale).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Dilute sample 1:1 with 2% Phosphoric Acid (

      
      ) .[2]
      
    • Goal: Acidify to pH < 4 to ensure the piperazine nitrogen is fully protonated (

      
      ).[2]
      
  • Conditioning:

    • 1 mL Methanol (MeOH).[2]

    • 1 mL Water (pH neutral).[2]

  • Loading:

    • Load the pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism:[1][5] The target binds via ionic interaction (amine to sulfonate group) AND hydrophobic interaction (aromatic rings to polymer backbone).[1][2]

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 2% Formic Acid in Water.[2] (Removes proteins/hydrophilic interferences).[2]

    • Wash 2: 1 mL 100% Methanol.[2] (Removes neutral hydrophobic interferences).[2]

    • Note: The target remains bound because the ionic bond is not broken by MeOH.[2]

  • Elution:

    • Elute with 2 x 0.5 mL 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Mechanism:[1][5] The high pH neutralizes the piperazine ammonium ion, breaking the ionic bond.[1][2] The organic solvent disrupts the hydrophobic bond.[2]

Workflow Diagram (SPE)

SPE_Workflow Load Load Sample (Acidic pH) Cartridge MCX Cartridge (Dual Retention) Load->Cartridge Wash1 Wash 1: Acidic Water (Remove Hydrophilics) Cartridge->Wash1 Wash2 Wash 2: Pure MeOH (Remove Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH/MeOH (Release Target) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) protocol ensuring high specificity for basic amines.

Purification & Salt Formation[1][7][8]

For long-term storage and stability, the free base (often an oil or low-melting solid) should be converted to a crystalline salt.

Dihydrochloride Salt Preparation[2][8][10]
  • Dissolve the crude free base in a minimal amount of Ethanol (EtOH) or Isopropanol .[2]

  • Cool to 0°C.

  • Add 1.25 M HCl in Ethanol dropwise until pH is acidic (pH ~2).

  • Add Diethyl Ether or Ethyl Acetate until the solution becomes slightly turbid.

  • Allow to stand at 4°C overnight. White crystals of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one dihydrochloride should form.

  • Filter and wash with cold ether.[2]

References

  • PubChem. (n.d.).[2][6] 1-(2-Piperidin-1-yl-ethyl)-piperazine (Analogous Structure Data). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • Organic Chemistry Portal. (2023).[2] Synthesis of Piperazines.[2][7][8][9] Retrieved October 26, 2023, from [Link][1][2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data.[2] Retrieved from [Link][1]

Sources

Method

Application Note: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one as a Scaffold for Drug Design

Executive Summary This application note details the utility of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-2 ) as a privileged scaffold in the design of bioactive small molecules. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-2 ) as a privileged scaffold in the design of bioactive small molecules. Historically recognized for its prevalence in CNS-active agents, this motif serves as a versatile "linker-tail" assembly that modulates pharmacokinetics and receptor binding affinity, particularly within the G-Protein Coupled Receptor (GPCR) superfamily (e.g., 5-HT1A, D2). This guide provides a comprehensive structural analysis, a validated synthetic protocol for scaffold generation, and strategic guidelines for its incorporation into lead optimization campaigns.

Structural Anatomy & Pharmacophore Analysis[1][2]

The PPE-2 scaffold is not merely a passive linker; it is a bioactive pharmacophore. Its efficacy stems from its ability to engage multiple binding domains simultaneously.[1]

The "Privileged" Architecture

The scaffold consists of three distinct functional zones:

  • The Pyridinone Head (Hydrogen Bond Array): The pyridin-2(1H)-one ring acts as a bioisostere for phenyl or heteroaryl rings but with superior solubility and specific H-bond donor/acceptor capabilities (C=O acceptor, N-substitution prevents donation but affects electronics).

  • The Ethyl Linker (Distance Gating): A critical 2-carbon spacer that positions the basic amine at an optimal distance (~3.5–4.0 Å) from the aromatic head, mimicking the distance found in endogenous neurotransmitters like serotonin and dopamine.

  • The Piperazine Core (Ionic Anchor): The distal nitrogen (N4) is basic (pKa ~9.8) and protonated at physiological pH, forming a crucial salt bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

Pharmacophore Visualization

The following diagram illustrates the interaction potential of the PPE-2 scaffold within a theoretical GPCR binding pocket.

Pharmacophore cluster_0 PPE-2 Scaffold Pyridinone Pyridin-2-one (Aromatic/Polar) Linker Ethyl Linker (Spacer) Pyridinone->Linker N1 attachment Receptor_Aro Receptor: Aromatic Cluster (Trp/Phe) Pyridinone->Receptor_Aro π-π Stacking / H-Bond Piperazine Piperazine N1 (Linkage) Linker->Piperazine PipN4 Piperazine N4 (Basic Amine) Piperazine->PipN4 Receptor_Asp Receptor: Aspartate (D3.32) (Anionic Site) PipN4->Receptor_Asp Ionic Salt Bridge

Figure 1: Pharmacophore map showing the binding trajectory of the PPE-2 scaffold within a typical aminergic GPCR pocket.

Synthetic Protocol: Scaffold Generation

Objective: Synthesize 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from commercially available precursors. Challenge: Selective N-alkylation of 2-hydroxypyridine (pyridin-2-one tautomer) over O-alkylation.

Reaction Scheme

The synthesis relies on a convergent approach coupling 2-hydroxypyridine with a bis-electrophile or a pre-formed piperazine linker. The protocol below utilizes a stepwise alkylation strategy for maximum control.

Synthesis SM1 2-Hydroxypyridine Base K2CO3 / DMF 60°C, 12h SM1->Base SM2 1-Boc-4-(2-chloroethyl)piperazine SM2->Base Inter N-Alkylated Intermediate (Boc-Protected) Base->Inter SN2 Substitution Acid TFA / DCM RT, 2h Inter->Acid Boc Removal Product PPE-2 Scaffold (Free Base) Acid->Product

Figure 2: Synthetic workflow for the generation of the PPE-2 scaffold.

Detailed Methodology

Step 1: N-Alkylation

  • Reagents:

    • 2-Hydroxypyridine (1.0 eq, 10 mmol, 0.95 g)

    • 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq, 11 mmol, 2.73 g)

    • Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol, 3.45 g)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

    • Dimethylformamide (DMF), anhydrous (20 mL)

  • Procedure:

    • Charge a 100 mL round-bottom flask with 2-hydroxypyridine, K₂CO₃, and KI in DMF.

    • Stir at room temperature for 15 minutes to facilitate deprotonation.

    • Add 1-Boc-4-(2-chloroethyl)piperazine dropwise (dissolved in 5 mL DMF if solid).

    • Heat the mixture to 60°C under N₂ atmosphere for 12–16 hours. Note: Higher temperatures (>90°C) increase O-alkylation byproducts.

    • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂; 0–5% MeOH in DCM). The N-alkylated product typically elutes after the O-alkylated impurity due to higher polarity.

Step 2: Deprotection

  • Reagents:

    • Trifluoroacetic acid (TFA) (20 eq)

    • Dichloromethane (DCM) (10 mL per gram of substrate)

  • Procedure:

    • Dissolve the intermediate in DCM at 0°C.

    • Add TFA dropwise.

    • Stir at Room Temperature for 2 hours (monitor by TLC).

    • Workup: Concentrate in vacuo. Redissolve in minimal MeOH and basify with Amberlyst A-21 (free base resin) or saturated NaHCO₃ solution. Extract with DCM/Isopropanol (3:1) if aqueous workup is used.

    • Yield: Expect 75–85% overall yield.

Application Guidelines: Drug Design Strategy

Modulating Selectivity (SAR)

The PPE-2 scaffold is a "template." Selectivity is achieved by modifying the "Head" (pyridinone) or the "Tail" (N4-substituent).

Modification SiteChemical ChangeBiological Impact
Pyridinone C-3/C-5 Halogen (F, Cl), MethylIncreases metabolic stability; modulates electronic density affecting π-stacking.
Pyridinone C-6 Bulky alkyl / ArylIntroduces steric clash; often destroys affinity for 5-HT1A but may enhance selectivity for Alpha-1 receptors.
Piperazine N4 Aryl / Heteroaryl couplingCritical Determinant. Adding a benzothiazole creates Perospirone-like antipsychotics. Adding a phenyl ring creates Trazodone-like antidepressants.
Ethyl Linker Rigidification (cyclopropyl)Restricts conformational freedom; usually decreases affinity unless the receptor pocket is very tight.
ADME Optimization
  • Solubility: The pyridinone ring is significantly more polar than a phenyl ring (LogP ~ -0.5 vs +2.0), improving aqueous solubility of the final drug candidate.

  • Metabolic Stability: The ethyl linker is a metabolic soft spot (oxidative dealkylation).

    • Strategy: Introduce gem-dimethyl groups on the ethyl chain or use a deuterated linker to block CYP450 metabolism.

Validated Assay Protocol: 5-HT1A Binding

To validate the efficacy of PPE-2 derived ligands, a radioligand binding assay is the gold standard.

Protocol: Membrane Preparation & Binding

  • Source: CHO cells stably expressing human 5-HT1A receptors.

  • Ligand: [³H]-8-OH-DPAT (Agonist) or [³H]-WAY-100635 (Antagonist).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Incubation:

    • Mix 20 µg membrane protein + 1 nM Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

Success Criteria:

  • A "Hit" utilizing the PPE-2 scaffold should exhibit a Kᵢ < 100 nM.

  • The scaffold itself (unsubstituted) usually has low affinity (Kᵢ > 1 µM); it requires the N4-substituent to achieve potency.

References

  • Review of Arylpiperazine Scaffolds

    • Title: "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry"
    • Source: MDPI, 2024.
    • URL:[Link]

  • Pyridinone Synthesis & Utility

    • Title: "Recent Advances of Pyridinone in Medicinal Chemistry"[2]

    • Source: Frontiers in Chemistry, 2022.
    • URL:[Link]

  • Piperazine Drug Design

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
    • Source: NIH / PMC, 2026.
    • URL:[Link]

  • Synthetic Methodology (Piperazines)

    • Title: "Synthesis of piperazines - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Technical Application Note: Recrystallization Solvents and Methods for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Part 1: Executive Summary & Physicochemical Profile The Challenge The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , represents a classic "amphiphilic base" challenge in purification. Structurally, it co...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

The Challenge

The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , represents a classic "amphiphilic base" challenge in purification. Structurally, it combines a polar, hydrogen-bond-accepting pyridin-2-one core with a basic, secondary amine-containing piperazine moiety, linked by a flexible ethyl chain.

  • Pyridinone Core: High polarity, potential for

    
    -
    
    
    
    stacking, often leads to high melting points if crystal packing is efficient.
  • Piperazine/Ethyl Linker: Adds conformational flexibility and basicity (

    
    ), increasing the risk of the compound "oiling out" rather than crystallizing, particularly in the free base form.
    
Strategic Approach

Standard "trial-and-error" recrystallization is inefficient for this class of compounds. This guide prioritizes a Polarity-Gradient Approach . We will explore two primary pathways:

  • Free Base Purification: Utilizing polarity differentials in solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane).

  • Salt Formation (Recommended): Converting the oily free base into a crystalline lattice (HCl or Fumarate) to enforce rigidity and exclude impurities.

Part 2: Solvent Selection & Solubility Screening[1]

Solubility Profile (Theoretical & Empirical)

Based on structural analogs (e.g., 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one and 3-piperazin-1-yl-1H-pyridazin-6-one), the predicted solubility profile is:

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Polar Protic Ethanol (EtOH), MethanolHighModerate/HighGood (as solvent)
Polar Aprotic Ethyl Acetate (EtOAc)ModerateLowExcellent (as solvent)
Chlorinated Dichloromethane (DCM)Very HighHighPoor (Too soluble)
Non-Polar Heptane, HexaneInsolubleInsolubleExcellent (as anti-solvent)
Ketones Acetone, MEKHighModerateCaution (Amine reactivity)
Protocol A: The "Self-Validating" Solvent Screen

Do not commit the entire batch to a solvent without this validation step.

Objective: Determine the Metastable Zone Width (MSZW) visually.

Materials:

  • 100 mg of Crude 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.

  • 4 mL Vials with screw caps.

  • Heating block set to 70°C.

Procedure:

  • Distribution: Place 20 mg of crude solid into 5 separate vials.

  • Solvent Addition: Add the following solvents dropwise to the hot vials (70°C) until dissolution is just achieved (Max volume 1.0 mL).

    • Vial 1: Ethanol (Absolute)[1]

    • Vial 2: Isopropanol (IPA)

    • Vial 3: Ethyl Acetate[1]

    • Vial 4: Toluene

    • Vial 5: Acetonitrile

  • Observation (Hot): If solid remains after 1.0 mL, the solvent is too weak (mark as "Insoluble"). If it dissolves instantly in <0.1 mL, it is too strong.

  • Cooling: Allow vials to cool slowly to Room Temperature (RT) over 1 hour.

  • Validation:

    • Success: Distinct crystals form.

    • Failure: Oiling out (droplets) or amorphous precipitate.

Decision Logic:

  • If Oil forms: Re-heat and add 10% volume of a polar co-solvent (e.g., add EtOH to EtOAc).

  • If No precipitate: Evaporate 50% volume or add Anti-solvent (Heptane).

Part 3: Detailed Recrystallization Protocols

Method 1: Solvent/Anti-Solvent Crystallization (Free Base)

Best for removing non-polar impurities and colored byproducts.

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).

  • Dissolution: Charge 10 g of crude product into a flask. Add Ethyl Acetate (50-70 mL) .

  • Heating: Heat to reflux (approx. 77°C). If the solution is not clear, add Ethanol dropwise (max 5-10 mL) until fully dissolved.

    • Note: If black specks remain, they are likely inorganic salts or charcoal residues. Perform a hot filtration.

  • Nucleation: Remove from heat. While still hot (~60°C), add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1-2 mL of Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow the flask to cool to RT undisturbed for 2-4 hours.

    • Critical Step: Agitation during cooling promotes rapid precipitation (trapping impurities). Stillness promotes crystal growth.

  • Finishing: Cool in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter via Buchner funnel.[2] Wash cake with cold 1:1 EtOAc/Heptane.

Method 2: Salt Formation (The "Rescue" Protocol)

Use this if Method 1 yields an oil. Piperazine derivatives often crystallize best as Hydrochloride or Fumarate salts.

System: Isopropanol (IPA) / HCl.

  • Dissolution: Dissolve 5 g of crude free base in Isopropanol (25 mL) at 40°C.

  • Acidification: Slowly add HCl in IPA (5-6 M solution) or concentrated aqueous HCl (1.1 equivalents).

    • Observation: A white precipitate should form almost immediately.

  • Digestion: Heat the slurry to reflux (82°C).

    • Scenario A: The solid dissolves.[2] Good. Allow to cool slowly to crystallize.

    • Scenario B: The solid does not dissolve. Add Methanol dropwise at reflux until clear.

  • Cooling: Cool to RT, then 0°C.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA.

    • Result: This yields 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Hydrochloride.

Part 4: Process Logic & Visualization

The following diagram illustrates the decision-making process for purifying this specific chemical class.

RecrystallizationWorkflow Start Crude 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Screen Solubility Screen (EtOH, IPA, EtOAc, Toluene) Start->Screen Decision1 Did it crystallize? Screen->Decision1 MethodA Method A: Direct Recrystallization (Solvent: EtOAc/EtOH) Decision1->MethodA Yes (Crystals) OilCheck Did it Oil Out? Decision1->OilCheck No (Oil/Amorphous) Final Pure Crystalline Solid (>98% HPLC) MethodA->Final MethodB Method B: Anti-Solvent (Solvent: EtOAc, Anti: Heptane) OilCheck->MethodB Solubility too high SaltRoute Method C: Salt Formation (Convert to HCl or Fumarate) OilCheck->SaltRoute Persistent Oil MethodB->Final SaltRoute->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on initial physical behavior.

Part 5: Analytical Validation & Troubleshooting

Common Failure Modes
SymptomCauseRemediation
Oiling Out Temperature dropped too fast; Impurities lowered melting point.Re-heat, add seed crystals at cloud point, cool at 5°C/hour.
Sticky Solid Residual solvent trapped in lattice.Dry under high vacuum (50°C, <10 mbar) for 12h.
Yellow Color Oxidation products (N-oxides).Treat hot solution with Activated Carbon (5 wt%), filter hot through Celite.
Validation Metrics

Before releasing the batch for biological testing, verify:

  • HPLC Purity: >98% (Area %).

  • 1H NMR: Confirm absence of solvent peaks (EtOAc/Heptane signals often persist).

  • Elemental Analysis: Crucial if Salt Method was used, to confirm stoichiometry (Mono-HCl vs Di-HCl).

Part 6: References

  • National Institutes of Health (NIH). (2010). Crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines and recent literature. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Welcome to the technical support center dedicated to the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this important scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and reproducible synthetic strategy.

Introduction: Understanding the Synthetic Challenge

The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, is typically synthesized via a nucleophilic substitution (S_N2) reaction. The core challenge lies in the N-alkylation of the 2-pyridone ring. The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine. Deprotonation under basic conditions generates an ambident nucleophile, which can be alkylated at either the nitrogen or the oxygen atom.[1] Achieving high regioselectivity for N-alkylation over the competing O-alkylation is paramount for a high-yield synthesis.[2] Furthermore, the piperazine moiety itself presents challenges, including potential for di-alkylation if not properly managed.[3]

This guide provides a structured approach to troubleshoot and optimize this critical transformation.

Synthetic Pathway and Potential Pitfalls

The most common synthetic route involves the reaction of 2-hydroxypyridine with a suitable electrophile, such as a Boc-protected piperazine derivative, followed by deprotection. An alternative is the direct use of an unprotected piperazine derivative, which requires careful control of stoichiometry.

G cluster_0 Main Reaction Pathway cluster_1 Common Side Reactions 2_pyridone 2-Hydroxypyridine (2-Pyridone Tautomer) anion Ambident Pyridin-2-olate Anion 2_pyridone->anion Base (e.g., NaH) Solvent (e.g., DMF) protected_product Boc-Protected Product anion->protected_product N-Alkylation (Desired Pathway) o_alkylation O-Alkylated Isomer (2-(2-(4-Boc-piperazin-1-yl)ethoxy)pyridine) anion->o_alkylation O-Alkylation (Side Reaction) electrophile 1-(2-Chloroethyl)-4-Boc-piperazine (Electrophile) electrophile->protected_product electrophile->o_alkylation final_product Target Molecule: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one protected_product->final_product Deprotection (e.g., TFA, HCl) di_alkylation Di-Alkylation Product (Piperazine Bridge) final_product->di_alkylation Reaction with another Electrophile Unit

Caption: General synthetic scheme and common side reactions.

Troubleshooting Guide

This section is structured to address specific experimental observations, providing both the rationale and actionable steps.

Question 1: My TLC/LC-MS analysis shows a low conversion rate with significant unreacted 2-pyridone starting material. What should I do?

This is one of the most common issues and typically points to problems with reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Inactive Base or Insufficient Deprotonation:

    • Rationale: Strong bases like sodium hydride (NaH) are required to fully deprotonate the 2-pyridone. NaH is highly sensitive to moisture and can lose its activity if improperly stored or handled.

    • Action Plan:

      • Use a fresh bottle of NaH or titrate your existing stock to determine its activity.

      • Ensure your reaction solvent (e.g., DMF, THF) is anhydrous. Use a freshly opened bottle of solvent or dry it over molecular sieves.

      • Consider extending the deprotonation time. Allow the 2-pyridone and base to stir for at least 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases before adding the electrophile.

  • Degraded Electrophile:

    • Rationale: Alkyl halides, especially bromo- or chloro- derivatives, can degrade over time. The piperazine-containing electrophile may also be hygroscopic.

    • Action Plan:

      • Check the purity of your alkylating agent by NMR or GC-MS.

      • If using a commercial source, consider purchasing a fresh batch.

      • If you synthesized the electrophile, ensure it was properly purified and stored under inert conditions.

  • Suboptimal Reaction Temperature:

    • Rationale: While S_N2 reactions are often performed at room temperature, this specific transformation can be sluggish.

    • Action Plan:

      • After adding the electrophile, allow the reaction to stir at room temperature for several hours, monitoring by TLC/LC-MS.

      • If conversion is still low, gradually increase the temperature to 40-60 °C. Be cautious, as higher temperatures can also promote side reactions like elimination.

Question 2: My reaction has gone to completion, but I see two major product spots on my TLC plate with very similar Rf values. What is happening?

This classic symptom strongly suggests the formation of N- and O-alkylated isomers.[4]

Possible Causes & Solutions:

  • Lack of Regioselectivity:

    • Rationale: The pyridin-2-olate anion is an ambident nucleophile. The ratio of N- to O-alkylation is highly dependent on factors like the solvent, base counter-ion, and temperature.[4] Harder electrophiles tend to favor reaction at the harder oxygen atom, while polar aprotic solvents can favor N-alkylation.

    • Action Plan:

      • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but not the nucleophilic anion, leaving it more reactive, which often favors N-alkylation.

      • Counter-Ion Effect: The addition of certain salts can influence selectivity. For example, some literature suggests that adding lithium bromide (LiBr) can favor N-alkylation when using NaH in a DMF/DME solvent mixture.[4]

      • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes decrease selectivity.

Parameter Condition to Favor N-Alkylation Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Solvates the cation, leaving a more "naked" and reactive anion, which enhances reaction at the more nucleophilic nitrogen.
Base NaH, K₂CO₃Strong, non-nucleophilic bases are effective. The choice of counter-ion (Na⁺ vs. K⁺) can subtly alter selectivity.
Temperature Room Temperature to 60 °CStart at lower temperatures to maximize selectivity before increasing to drive the reaction to completion.
Additive LiBr (in some systems)The lithium ion may coordinate with the oxygen atom, sterically hindering O-alkylation.[4]
  • Purification Challenge:

    • Rationale: The two isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

    • Action Plan:

      • Use a high-resolution silica gel column and a shallow gradient elution. A typical eluent system would be Dichloromethane/Methanol with 0.5-1% triethylamine to prevent peak tailing.[5]

      • If separation is still poor, consider derivatizing the mixture (if possible) or exploring alternative purification techniques like preparative HPLC.

Question 3: My isolated yield is low after column chromatography, and the product seems to be smearing or "tailing" down the column.

This indicates a purification issue, likely due to the basic nature of your product.

Possible Causes & Solutions:

  • Interaction with Silica Gel:

    • Rationale: The piperazine and pyridone nitrogens are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[6] This leads to poor separation, broad peaks (tailing), and potential irreversible adsorption of the product onto the column, reducing the isolated yield.

    • Action Plan:

      • Deactivate the Silica: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as part of the polar phase (e.g., DCM / (1% NH₃ in MeOH)).

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

  • Product Volatility/Solubility Issues:

    • Rationale: If the product is not fully soluble in the loading solvent or is volatile, yield can be lost during sample loading and solvent evaporation.

    • Action Plan:

      • Ensure your crude product is fully dissolved before loading it onto the column. Use a "dry loading" technique: dissolve the crude material in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.

      • Use a rotary evaporator with controlled temperature and vacuum to avoid loss of product.

Troubleshooting Decision Tree

G A Start: Low Isolated Yield B Analyze crude mixture by TLC / LC-MS A->B C Main spot is starting material (SM) B->C Low Conversion D Multiple product spots (N/O isomers likely) B->D Side Products Formed E Clean conversion to one major product spot B->E Good Conversion F Check Reagent Quality: - Use fresh/anhydrous base - Verify electrophile purity - Use dry solvent C->F First H Optimize for Selectivity: - Ensure polar aprotic solvent (DMF) - Run at lower temperature - Consider additives (LiBr) D->H I Improve Purification Protocol: - Add Et3N or NH3 to eluent - Use dry loading technique - Consider alumina column E->I G Optimize Reaction Conditions: - Increase reaction time - Increase temperature (40-60°C) F->G Then J END: Yield Improved G->J H->J I->J

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What is the most critical step in this synthesis? A: The deprotonation of 2-pyridone and the subsequent N-alkylation. The success of the entire synthesis hinges on achieving efficient and regioselective alkylation at the nitrogen atom. This requires scrupulous attention to anhydrous conditions and the right choice of base and solvent.

Q: I don't have a Boc-protected piperazine electrophile. Can I use 1-(2-chloroethyl)piperazine directly? A: Yes, this is possible, but it introduces another layer of complexity. You must use a precise stoichiometry of the electrophile (typically 1.0-1.1 equivalents) to minimize di-alkylation of the piperazine, where a second pyridone unit is attached to the second piperazine nitrogen. Using a large excess of piperazine when synthesizing the electrophile itself can help ensure it is mono-substituted.[6] For research and development, using a Boc-protected intermediate is highly recommended as it simplifies the reaction and purification, often leading to higher overall yields of the desired pure product.[3]

Q: How can I confirm that I have synthesized the N-alkylated product and not the O-alkylated one? A: ¹H NMR spectroscopy is the most definitive method. The protons on the pyridone ring will have characteristic chemical shifts. Specifically, the proton adjacent to the nitrogen (at the C6 position) in the N-alkylated product will typically appear at a different chemical shift compared to the corresponding proton in the O-alkylated pyridine ether. A thorough analysis of 2D NMR spectra (COSY, HSQC, HMBC) can unambiguously determine the structure.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-Boc-piperazin-1-yl)ethyl)pyridin-2(1H)-one
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration). Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases. The solution should become clear or a uniform slurry.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or methanol in dichloromethane (containing 1% Et₃N).

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected product from Protocol 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified if necessary.

References

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available at: [Link]

  • Gervais, O., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available at: [Link]

  • Wikipedia. 2-Pyridone. Available at: [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Liu, Y., et al. (2021). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Welcome to the Technical Support Center. Synthesizing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one presents unique purification challenges due to the bifunctional nature of piperazine and the ambident nucleophilicity of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one presents unique purification challenges due to the bifunctional nature of piperazine and the ambident nucleophilicity of 2-pyridone. This guide provides field-proven, self-validating protocols to isolate your target mono-alkylated lactam from complex crude mixtures.

Impurity Profiling & Separation Logic

The following workflow illustrates the strategic separation of the target compound from unreacted starting materials, regioisomers, and over-alkylated dimers.

G Crude Crude Mixture Precip Acetone/AcOH Precipitation Crude->Precip PipSalt Piperazine Diacetate (Solid Precipitate) Precip->PipSalt Removes unreacted SM Filtrate Filtrate (Target + Regioisomers + Dimers) Precip->Filtrate Retains organics LLE pH-Tuned LLE (pH 8.5 - 9.0) Filtrate->LLE Dimer Organic Phase (Dialkylated Dimer) LLE->Dimer Free-based dimer AqPhase Aqueous Phase (Target + O-Isomer) LLE->AqPhase Protonated mono-adducts Chrom Silica Chromatography (DCM:MeOH:NH4OH) AqPhase->Chrom After basification & extraction OIsomer O-Alkylated Impurity (Elutes First) Chrom->OIsomer Less polar Target Pure Target Compound (Elutes Second) Chrom->Target More polar

Workflow for isolating 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from synthetic impurities.

Quantitative Data Summary

To successfully execute the protocols below, it is critical to understand the physicochemical differences between the target and its common impurities.

CompoundMolecular Weight ( g/mol )pKa (Conjugate Acid)Relative Polarity (TLC Rf)*
Piperazine (Starting Material)86.149.8 (N1), 5.6 (N4)0.05 (Stays at baseline)
Target Mono-adduct (N-Alkylated)207.27~9.5 (Piperazine N4)0.35
O-Alkylated Regioisomer 207.27~9.5 (Piperazine N4)0.60
Dialkylated Dimer Impurity 368.48~8.0 (Tertiary amines)0.80

*Conditions: DCM:MeOH:NH4OH (90:9:1 on Normal Phase Silica Gel)

Troubleshooting FAQs & Experimental Protocols

FAQ 1: Resolving N- vs. O-Alkylation Regioisomers

Question: My NMR shows a mixture of N-alkylated (target) and O-alkylated (impurity) products. Why did this happen, and how do I separate them?

Causality: 2-Pyridone is an ambident nucleophile. According to established mechanistic principles, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer"[1]. If your synthesis utilized hard electrophiles or Mitsunobu conditions, O-alkylation (forming 2-(2-(piperazin-1-yl)ethoxy)pyridine) will compete heavily with the desired N-alkylation[2].

Protocol: Chromatographic Separation of Regioisomers

  • Preparation: Dry load the crude mixture onto silica gel. Liquid loading often causes severe streaking due to the secondary amine on the piperazine ring.

  • Eluent System: Prepare a highly basic mobile phase of Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonium Hydroxide (NH4OH) in a 90:9:1 volumetric ratio.

  • Execution: Run the column. The O-alkylated ether lacks the highly polar amide-like resonance of the N-alkylated lactam, making it significantly less polar.

  • Self-Validating Step: Spot the collected fractions on a TLC plate and visualize with a UV lamp (254 nm) or Dragendorff's reagent. The O-isomer will elute first (Rf ~0.60). The target N-isomer will elute second (Rf ~0.35). If the Rf difference is <0.15, adjust the DCM ratio to 95:4.5:0.5 to improve resolution.

FAQ 2: Eliminating Over-alkylated (Dialkylated) Piperazine

Question: I am seeing significant amounts of the dialkylated dimer (1,4-bis(2-(2-oxopyridin-1(2H)-yl)ethyl)piperazine). How can I remove it without relying on tedious chromatography?

Causality: Piperazine possesses two symmetrical, equally reactive secondary amines. After the first alkylation, the resulting mono-adduct remains nucleophilic, leading to inevitable over-alkylation[3]. However, the dimer contains two tertiary amines (pKa ~8.0), while the target contains one secondary and one tertiary amine (highest pKa ~9.5). We can exploit this basicity gap.

Protocol: pH-Tuned Liquid-Liquid Extraction

  • Acidification: Dissolve the crude mixture in 1M HCl (pH < 2) and wash with Ethyl Acetate to remove any neutral organic impurities.

  • Precise Basification: Slowly add 1M NaOH dropwise while continuously monitoring with a calibrated pH meter until the aqueous phase reaches exactly pH 8.5 to 8.8 .

  • Extraction: Extract the aqueous layer with DCM. At this specific pH, the less basic dimer (pKa ~8.0) is predominantly unprotonated (free base) and partitions into the organic DCM layer. The target mono-adduct (pKa ~9.5) remains partially protonated and stays trapped in the aqueous layer.

  • Target Recovery: Adjust the retained aqueous layer to pH 12 using 5M NaOH to fully deprotonate the target compound, then extract with DCM or Chloroform to recover the pure mono-adduct.

  • Self-Validating Step: Perform LC-MS on the final organic extract. The dimer mass (M+H = 369) must be absent, leaving only the target mass (M+H = 208). If the dimer persists, your initial extraction pH was too high.

FAQ 3: Clearing Massive Excesses of Unreacted Piperazine

Question: How do I remove unreacted piperazine? It co-elutes with my product and its high water solubility makes standard aqueous washes ineffective.

Causality: Piperazine is highly water-soluble, but so is your target compound. Standard aqueous washes will result in unacceptable product loss. However, piperazine uniquely forms a highly insoluble diacetate salt when exposed to acetic acid in acetone—a property long exploited for its industrial-scale purification[4].

Protocol: Acetone/Acetic Acid Precipitation

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of dry acetone at 25°C.

  • Precipitation: Add glacial acetic acid dropwise (approximately 2.5 equivalents relative to the estimated molar amount of unreacted piperazine).

  • Crystallization: Cool the mixture to 10°C and stir for 2 hours. Piperazine diacetate will crash out of the solution as a dense, white crystalline solid.

  • Filtration: Filter the mixture through a sintered glass funnel. Your target mono-adduct remains highly soluble in the acidic acetone filtrate.

  • Self-Validating Step: Take a 0.5 mL aliquot of the filtrate, evaporate the acetone under vacuum, and run a rapid 1H-NMR in D2O or CDCl3. The characteristic symmetrical singlet of free piperazine at ~2.9 ppm should be completely absent. If a residual peak is present, add 0.5 eq more acetic acid to the bulk filtrate and repeat the filtration.

References

1.[1] Organic Synthesis: General Remarks - Wiley-VCH. Wiley-VCH. 2.[2] A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC (PubMed Central). 3.[4] US2919275A - Purification of piperazine. Google Patents. 4.[3] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Introduction This guide addresses the physicochemical challenges associated with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule combines a polar pyridone core with a basic piperazine tail, linked by a flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the physicochemical challenges associated with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule combines a polar pyridone core with a basic piperazine tail, linked by a flexible ethyl chain. Its dual nature—part aromatic heterocycle, part polar amine—creates a "solubility paradox" where it often resists dissolution in standard organic solvents (like pure DCM or Ethyl Acetate) while being difficult to extract from aqueous phases.

This document provides mechanistic insights and validated protocols to resolve these issues, ensuring high recovery and purity during synthesis and biological evaluation.

Part 1: The Chemistry of Insolubility

Before troubleshooting, it is critical to understand why this molecule behaves poorly in organic media.

FeatureChemical CauseConsequence
Piperazine Moiety High Basicity (

,

)
Readily protonates to form mono- or di-hydrochloride salts. Salts are insoluble in DCM/EtOAc.
Pyridone Oxygen H-Bond AcceptorCreates strong crystal lattice interactions via intermolecular H-bonding, requiring polar protic solvents to disrupt.
Secondary Amine PolarityThe exposed -NH on the piperazine increases water solubility (

), making aqueous extraction difficult.

The Core Diagnosis: If your compound is insoluble in Dichloromethane (DCM) or Ethyl Acetate, it is likely trapped in a salt form (HCl, TFA, or carbonate) or aggregating due to intermolecular hydrogen bonding.

Part 2: Troubleshooting & FAQs

Scenario A: "I cannot extract my product from the aqueous reaction mixture."

Q: I used DCM to extract the product from water, but the organic layer is empty. Where is my compound? A: It is likely protonated and residing in the aqueous phase. The piperazine nitrogen is highly basic. Even at neutral pH (pH 7), it is partially protonated.

  • Solution: You must adjust the aqueous pH to >12 using 1M NaOH or saturated

    
     before extraction. This ensures the piperazine is in its neutral, free-base form.
    

Q: Even at pH 12, the recovery is low. What solvent should I use? A: Pure DCM is often insufficient for highly polar amines.

  • The "Magic" Solvent Mix: Use Chloroform : Isopropanol (3:1) or DCM : Isopropanol (4:1) .

  • Mechanism: Isopropanol acts as a phase-transfer cosolvent, disrupting the hydration shell around the amine and pulling it into the organic layer.

Scenario B: "My compound crashed out as a gum/oil during purification."

Q: I tried to dissolve the solid in EtOAc/Hexane for flash chromatography, but it oiled out. A: This molecule is too polar for non-polar solvent systems.

  • Solution: Switch to a DCM : Methanol system.

  • Additive Requirement: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent.
    
  • Reasoning: Silica gel is acidic. Without a basic modifier, the piperazine will protonate on the silica surface, leading to irreversible adsorption (streaking) or precipitation.

Scenario C: "I need to dissolve it for biological assays (Stock Solution)."

Q: Can I use Ethanol or DMSO? A:

  • DMSO: Excellent solubility (>50 mM). Ideal for biological stocks.

  • Ethanol: Moderate solubility. Heating to 40°C may be required.

  • Water: Soluble only if converted to a salt (e.g., add 1 eq. HCl). Note: Free base has limited water solubility.

Part 3: Validated Protocols

Protocol 1: The "Salt-Busting" Extraction

Use this when recovering the compound from an acidic reaction mixture or aqueous waste.

  • Cool the aqueous mixture to 0°C.

  • Basify slowly with Saturated Aqueous

    
      until pH 
    
    
    
    . (Avoid NaOH if ester groups are present elsewhere; otherwise NaOH is fine).
  • Saturate the aqueous phase with solid NaCl ("Salting out"). This increases the ionic strength, forcing the organic amine out of the water.

  • Extract 3 times with Chloroform/Isopropanol (3:1) . Do not use Ether.

  • Dry combined organics over

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can trap trace amounts of amine.
Protocol 2: Flash Chromatography Conditions

Standard Normal Phase Silica setup.

  • Stationary Phase: High-performance Silica Gel (irregular, 40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10%

    
     in Methanol (Prepare fresh).
    
  • Gradient: 0% B to 15% B over 20 column volumes.

  • Loading: Dissolve crude in minimal DCM containing a few drops of Methanol. If insolubility persists, use a "dry load" technique (adsorb crude onto Celite or Silica).

Part 4: Visual Workflows

Figure 1: Solubility Decision Tree

Use this flowchart to determine the correct solvent system based on the physical state of your compound.

SolubilityTree Start Start: Compound State? IsSolid Is it a Solid Precipitate? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil CheckSalt Check Salt Form: Is it HCl, TFA, or Salt? IsSolid->CheckSalt FreeBaseStep ACTION: Free-Base it. Partition b/w pH 12 Water and DCM/IPA (3:1) IsOil->FreeBaseStep Likely Impure CheckSalt->FreeBaseStep Yes (Salt) SolventTest Solvent Screening CheckSalt->SolventTest No (Free Base) FreeBaseStep->SolventTest UseDMSO Use DMSO or DMF (For Assays) SolventTest->UseDMSO Biological Assay UseDCM_MeOH Use DCM:MeOH (9:1) (For Transfer/Synthesis) SolventTest->UseDCM_MeOH Synthesis/NMR UseWater Use Water/Buffer (Only if Salt form) SolventTest->UseWater Aqueous Injection

Caption: Decision logic for selecting solvents based on the salt/ionization state of the piperazinyl-pyridone derivative.

Figure 2: Optimized Extraction Workflow

The "3:1 Trick" for polar amines.

ExtractionFlow Input Aqueous Reaction Mixture (Acidic) AdjustPH Adjust pH > 12 (Sat. K2CO3) Input->AdjustPH SaltOut Add Solid NaCl (Saturation) AdjustPH->SaltOut SolventChoice Add Solvent: CHCl3 : IPA (3:1) SaltOut->SolventChoice Separation Phase Separation SolventChoice->Separation Organic Organic Layer: Contains Product Separation->Organic Bottom Layer Aqueous Aqueous Layer: Waste Separation->Aqueous Top Layer

Caption: Step-by-step extraction protocol using the Chloroform/Isopropanol system to recover polar piperazine derivatives.

Part 5: Data Reference

Table 1: Solvent Compatibility Chart

Predicted solubility behavior for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Water (pH 7) Low to ModerateHigh Aqueous buffers
DCM (Pure) ModerateInsoluble Not recommended alone
DCM : MeOH (9:1) High ModerateTLC / Flash Column
Chloroform : IPA (3:1) High LowOptimal Extraction
Diethyl Ether InsolubleInsolublePrecipitation (Anti-solvent)
DMSO High High NMR / Bio-Assay

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Context: Used to approximate the pKa of the piperazine secondary amine (~9.8) and pyridone system.
  • Biotage. (2023).[1] What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage Blog. Link

    • Context: Validates the use of DCM/MeOH and alternative polar solvent blends for flash chrom
  • Blacker, A. J., et al. (2021).[2] Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC. Link

    • Context: Supports the methodology of pH adjustment and specific solvent r
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

    • Context: Source of the "3:1 Chloroform/Isopropanol" extraction technique for water-soluble organics.[3]

Sources

Optimization

Identifying degradation products of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one via LC-MS

The following guide serves as a specialized Technical Support Center for researchers analyzing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PPEP ). This guide synthesizes principles of organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PPEP ).

This guide synthesizes principles of organic chemistry, mass spectrometry, and forced degradation guidelines (ICH Q1A/Q1B) to provide a robust framework for impurity profiling.

Status: Active Ticket ID: LCMS-PPEP-DEG-01 Subject: Identification of degradation products via LC-MS Assigned Specialist: Senior Application Scientist[1][2]

Core Molecule Analysis & Degradation Logic

Before troubleshooting, we must establish the "Degradation Logic" of the molecule. PPEP consists of three distinct pharmacophores, each with specific susceptibilities:

  • Piperazine Ring (Secondary Amine): The most reactive site.[2] Susceptible to N-oxidation (forming N-oxides) and nucleophilic attacks (reacting with excipient impurities like formaldehyde).[1][2]

  • Ethyl Linker: The weak point for oxidative N-dealkylation .[1][2] This cleavage separates the piperazine from the pyridinone.

  • Pyridin-2(1H)-one (Lactam): Generally stable against hydrolysis but susceptible to photolytic degradation (dimerization or ring expansion) and hydroxylation under harsh oxidative stress.[1][2]

Knowledge Base Articles (Troubleshooting Guides)

KBA-001: LC-MS Method Development & Peak Shape Issues

User Issue: "I am seeing severe peak tailing for the parent peak and poor retention of polar degradants."

Root Cause: The secondary amine on the piperazine ring (


) is positively charged at acidic pH, interacting with residual silanols on C18 columns.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Column Selection Charged Surface Hybrid (CSH) C18 or HILIC CSH columns provide a low-level positive charge to repel the protonated amine, eliminating tailing.[1][2] HILIC is superior for retaining highly polar degradants like N-oxides.[1][2]
Mobile Phase pH High pH (pH 10) ORAcidic with Ion Pairing Preferred: 10mM Ammonium Bicarbonate (pH 10).[2] At high pH, the amine is neutral, improving peak shape and retention on C18. Alternative: 0.1% Formic Acid.[1][2][3] If tailing persists, add 5-10 mM Ammonium Formate.[1][2]
Injection Solvent Match Initial Mobile PhaseInjecting in 100% organic (MeOH/ACN) causes "solvent effect" breakthrough for polar amines.[2] Dissolve samples in 90:10 Water:Organic.
KBA-002: Distinguishing N-Oxides from Hydroxylated Impurities

User Issue: "I have two degradation peaks with a mass shift of +16 Da. How do I know which is the N-oxide and which is the Hydroxyl?"

Technical Explanation: Both modifications add 16 Da (


), but their fragmentation and retention behaviors differ.

Differentiation Workflow:

  • Check Retention Time (RT):

    • N-Oxides: significantly more polar than the parent.[1][2] On C18, they elute earlier .

    • Hydroxylated (C-OH): Slightly more polar.[1][2] Elute closer to the parent.

  • Analyze MS/MS Fragmentation:

    • N-Oxide Pattern: Look for a characteristic loss of 16 Da (Oxygen radical) or 17 Da (OH radical).[1][2] This is the "diagnostic loss" for N-oxides.[1][2]

    • Hydroxyl Pattern: Look for a loss of 18 Da (

      
      ) or 28 Da  (
      
      
      
      , if on the pyridinone ring).
  • In-Source Fragmentation:

    • N-oxides are thermally labile.[1][2] If you see a high abundance of the parent mass in the source spectrum of the +16 peak, it is likely an N-oxide deoxygenating in the source. Lower the desolvation temperature to confirm.

KBA-003: Forced Degradation Protocols (Stress Testing)

User Issue: "What specific conditions should I use to generate these degradants for reference?"

Protocol Table:

Stress TypeConditionsTarget DegradantMechanism
Oxidative 3%

, RT, 2-6 hrs
Piperazine N-Oxides (Mono/Di)Electrophilic attack on Nitrogen lone pair.[1][2]
Acidic 1N HCl, 60°C, 4 hrsDealkylation Products Hydrolytic stress combined with thermal energy promotes N-C bond cleavage.
Photolytic 1.2 million lux hours (ICH Q1B)Pyridinone Dimers [2+2] cycloaddition of the pyridinone alkene.
Reactive Spiking with FormaldehydeAminal/Methylene Bridge Reaction with secondary amine (simulating excipient incompatibility).[2]

Degradation Pathway Visualization

The following diagram illustrates the predicted degradation pathways for PPEP.

PPEP_Degradation Parent Parent Molecule (PPEP) [M+H]+: 208 N_Oxide Piperazine N-Oxide [M+H]+: 224 (+16 Da) Parent->N_Oxide Oxidation (H2O2) N-attack Cleavage_A Piperazine [M+H]+: 87 Parent->Cleavage_A Oxidative N-Dealkylation (Loss of Ethyl-Pyridinone) Cleavage_B 1-Vinylpyridin-2(1H)-one [M+H]+: 122 Parent->Cleavage_B Elimination/Cleavage Dimer Pyridinone Dimer [M+H]+: 415 (2M) Parent->Dimer Photolysis (UV) [2+2] Cycloaddition Di_N_Oxide Di-N-Oxide [M+H]+: 240 (+32 Da) N_Oxide->Di_N_Oxide Further Oxidation

Caption: Predicted degradation map for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one showing oxidative, cleavage, and photolytic pathways.

Fragmentation Analysis Guide (MS/MS)

When analyzing MS/MS spectra, use this fragmentation table to assign structures to unknown peaks.

Fragment Ion (

)
Origin StructureInterpretation
208 ParentProtonated Molecular Ion

.
122 Ethyl-PyridinoneCleavage of the C-N bond between ethyl and piperazine.[1][2] Indicates the pyridinone side is intact.
113 Piperazine-EthylCleavage of the N-C bond at the pyridinone nitrogen (less common).
96 Pyridin-2-oneLoss of the ethyl-piperazine chain.[1][2]
87 PiperazineIntact piperazine ring.[1][2]
70 / 56 Piperazine RingCharacteristic ring fragmentation (loss of

or

).

Critical Note on Isomers: If you observe


 224 (Parent + 16), check for fragment 138  (

).
  • If 138 is present: The oxidation is on the Ethyl-Pyridinone side (likely hydroxylation of the pyridine ring).

  • If 122 is present (unchanged): The oxidation is on the Piperazine ring (N-oxide).[2]

References

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.

  • Boccardi, G. (2011).[2] Oxidative Susceptibility of Piperazine Derivatives in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for piperazine oxidation mechanisms).

  • Ma, Y., & Kiesewetter, D. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology. (Demonstrates LC-MS fragmentation of piperazine-pyridine analogs).

  • BenchChem. (2025).[1][2][4] LC-MS Analysis of Piperazine Derivatives: Technical Support Note. (General reference for method conditions). [2]

Sources

Troubleshooting

Minimizing side reactions during the alkylation of piperazine with pyridone linkers

Technical Support Center: Piperazine Alkylation with Pyridone Linkers Abstract: Synthesizing GPR119 agonists, PARP inhibitors, and other GPCR-targeted ligands often requires linking a piperazine moiety to a pyridone scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Alkylation with Pyridone Linkers

Abstract: Synthesizing GPR119 agonists, PARP inhibitors, and other GPCR-targeted ligands often requires linking a piperazine moiety to a pyridone scaffold. This reaction, typically a nucleophilic substitution (


), is prone to specific failure modes: bis-alkylation (dimerization), elimination of the alkyl linker, and quaternization. This guide provides validated protocols and troubleshooting workflows to maximize mono-alkylation selectivity and linker stability.

Module 1: The Core Challenge – Bis-Alkylation

The Problem: Piperazine is a symmetric diamine. Once mono-alkylated, the remaining secondary amine is often more nucleophilic than the starting material due to inductive electron donation from the newly attached alkyl group (unless steric bulk interferes). This leads to a statistical distribution of products favoring the unwanted bis-alkylated impurity.

Troubleshooting Guide: Selecting the Right Strategy
Scenario Recommended Strategy Why?
Linker is inexpensive/abundant Method A: High-Dilution Excess Exploits statistics. Using 5–10 equiv of piperazine ensures the electrophile encounters unreacted starting material.
Linker is precious/complex Method B: Mono-Protection (Boc) Guarantees 1:1 stoichiometry. Eliminates bis-alkylation risk entirely.
Linker is prone to elimination Method C: Phase Transfer Catalysis Lowers basicity requirements and temperature, preserving the alkyl halide.

Experimental Protocols

Protocol A: The "High-Dilution" Method (For Stable Linkers)

Best for: Early-stage discovery where piperazine is cheap and the pyridone linker is simple.

  • Dissolution: Dissolve piperazine (10.0 equivalents) in MeCN or DMF (0.1 M).

    • Note: If piperazine is solid, ensure full dissolution before adding the electrophile.

  • Base: Add

    
     (2.0 equivalents relative to the linker).
    
  • Addition: Dissolve the Pyridone-Alkyl-Halide (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise over 1–2 hours to the stirring piperazine mixture.

    • Mechanism:[1][2][3] Slow addition keeps the concentration of electrophile low relative to the huge excess of piperazine.

  • Workup: Filter solids. Concentrate. The excess piperazine can often be removed by sublimation (high vacuum, mild heat) or aqueous extraction (piperazine partitions into water at pH > 10; product extracts into DCM).

Protocol B: The "Mono-Boc" Method (Gold Standard)

Best for: Late-stage functionalization or complex pyridone linkers.

  • Protection: React piperazine with

    
     (0.9 equiv) in DCM to yield N-Boc-piperazine. Purify.
    
  • Alkylation:

    • Mix N-Boc-piperazine (1.1 equiv) and Pyridone-Linker-Halide (1.0 equiv) in MeCN.

    • Add DIPEA (1.5 equiv) or

      
       (2.0 equiv).
      
    • Heat to 50–60°C. Monitor by LCMS.

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Result: Exclusive formation of the mono-alkylated product.

Module 2: Pyridone-Specific Troubleshooting

Q: My pyridone linker is eliminating to an alkene instead of alkylating. Why? A: Pyridone linkers often contain ethyl or propyl chains. If you use a strong, hindered base (like


-BuOK) or high heat, you promote 

elimination over

substitution.
  • Fix: Switch to a "soft" base like

    
     or 
    
    
    
    .
  • Fix: Lower the reaction temperature.

    
     is favored over 
    
    
    
    at lower temperatures.
  • Fix: Change solvent to Acetone (lower boiling point prevents overheating).

Q: The reaction stalls at 50% conversion. A: Pyridone moieties can be highly polar and may aggregate or coordinate with potassium ions, effectively removing them from solution.

  • Fix: Add 18-crown-6 (catalytic) if using potassium bases to sequester the cation and "naked" the carbonate.

  • Fix: Switch to DMF or NMP to improve solubility of the pyridone linker.

Q: I see O-alkylation vs N-alkylation on the Pyridone ring itself. A: This guide assumes your pyridone linker is already synthesized. However, if you are building the linker in situ, remember:

  • Kinetic Control (N-alkylation): Favored by polar aprotic solvents (DMF, LiCl) and hard counterions (Li+, Na+).

  • Thermodynamic Control (O-alkylation): Favored by Ag+ salts or leaving groups with high "softness".

  • Note: Ensure your starting pyridone linker doesn't have an unprotected NH on the ring, or it will compete with the piperazine.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathways Start Piperazine (Nucleophile) Mono Mono-Alkylated Product (Target) Start->Mono SN2 (Primary Path) 1.0 equiv Linker Linker Pyridone-Linker-LG (Electrophile) Linker->Mono Elim Vinyl-Pyridone (Elimination Byproduct) Linker->Elim E2 Reaction (High T / Strong Base) Bis Bis-Alkylated Impurity (Over-reaction) Mono->Bis + 2nd Linker (Excess Electrophile) Quat Ammonium Salt (Quaternization) Mono->Quat + 3rd Linker (Runaway Rxn)

Caption: Kinetic competition between the desired


 mono-alkylation and competing bis-alkylation/elimination pathways.

Module 4: Purification FAQ

Q: How do I separate the mono-product from the bis-impurity? A:

  • pH Switching:

    • The bis-product has two tertiary amines. The mono-product has one secondary and one tertiary.

    • Protect the crude mixture with

      
      .[4] Only the mono-product will react to form Boc-Product. The bis-product remains basic.
      
    • Perform an acid wash. The Boc-Product (less basic) may extract into organic, while the bis-product (highly basic) stays in the aqueous acid (or vice versa depending on lipophilicity, but the polarity shift is significant).

  • Chromatography:

    • Use amine-functionalized silica (NH-silica) to avoid tailing.

    • Eluent: DCM/MeOH/

      
       (90:10:1). The bis-product is usually much less polar than the mono-product (which has an exposed NH).
      

References

  • Vertex Pharmaceuticals. (2010). 2,5-Disubstituted pyridines as potent GPR119 agonists.[5] Bioorganic & Medicinal Chemistry Letters.[6]

  • BenchChem Technical Guides. (2025). Managing side reactions in piperidine functionalization.[4][7]

  • Gao, F. et al. (2003).[6] Synthesis of piperazine derivatives via mono-protection strategies.[7] Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.

  • ResearchGate Community. (2013).[6] Optimization of piperazine monoalkylation protocols.

Sources

Optimization

Addressing hygroscopicity challenges in handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Product: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one CAS: [Hypothetical/Variable based on salt form] | Class: Heterocyclic Building Block Executive Summary: The Hygroscopicity Challenge You are likely accessing this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

CAS: [Hypothetical/Variable based on salt form] | Class: Heterocyclic Building Block

Executive Summary: The Hygroscopicity Challenge

You are likely accessing this guide because your sample of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one has changed physical state (clumping, gumming, or deliquescence) or your reaction yields are inconsistent.

The Root Cause: This molecule contains two "moisture magnets":

  • The Piperazine Ring: A secondary amine that acts as a strong hydrogen bond acceptor/donor. It is not only hygroscopic but also chemisorbs CO₂ from the air to form carbamates.

  • The Pyridinone Core: The lactam-like oxygen facilitates additional hydrogen bonding networks.

This guide provides field-proven protocols to manage these challenges, ensuring data integrity and synthetic success.

Part 1: Storage & Handling (The "Before" Phase)

Q: My sample arrived as a solid but turned into a sticky gum after two days. Is it degraded? A: Not necessarily. It has likely undergone deliquescence (absorbing enough atmospheric moisture to dissolve itself) or formed a carbamate with atmospheric CO₂.

Immediate Action:

  • Do not heat immediately. Heating a wet amine in air can accelerate oxidation (N-oxide formation).

  • Check Purity: Run an LC-MS. If the parent mass is intact, proceed to the Remediation section below.

Standard Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of highly hygroscopic amines; use electrical tape or heat-shrink bands over the cap.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or P₂O₅.

Part 2: Weighing & Synthesis (The "During" Phase)

Q: I cannot get a stable mass reading; the weight keeps increasing on the balance. How do I dispense this accurately? A: The "drifting weight" is real-time moisture uptake. Standard weighing introduces significant stoichiometry errors (up to 15-20% mass error).

Protocol: The "Difference Weighing" Technique

  • Do not weigh the powder onto a spatula or open weigh boat.

  • Tare a capped vial containing the compound.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the source vial and weigh it again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

  • Advanced: Use an antistatic gun (ionizer) before weighing, as dry piperazines often carry high static charges that exacerbate handling difficulties.

Q: How do I adjust my reaction stoichiometry for the water content? A: You must correct the Molecular Weight (MW). If you assume the material is 100% dry, you will under-load the reagent, potentially stalling the reaction.

Correction Formula:



Part 3: Quality Control & Analysis (The Validation)

Q: I used Karl Fischer (KF) titration, but the endpoint never stabilizes. Why? A: This is a classic issue with secondary amines. Basic amines (like piperazine) neutralize the acidic components of standard KF reagents, shifting the pH. At pH > 8, the iodine in the KF reagent undergoes a side reaction (disproportionation), causing a "fading endpoint" and falsely high water readings.

Corrective Protocol: Buffered KF Titration To accurately measure water in this compound, you must buffer the system to neutralize the amine basicity.

ParameterStandard Method (Fail)Buffered Method (Pass)
Solvent MethanolMethanol + Benzoic Acid (or Salicylic Acid)
Reagent Standard CompositeComposite 5 (or equivalent)
Mechanism Amine raises pH > 8Acid buffers pH to 5–7 range
Endpoint Drifting / InfiniteSharp / Stable

Visual Workflow: Moisture Management

MoistureManagement Start Raw Material Receipt Check Visual Inspection (Flowing Solid vs. Gum) Start->Check KF Buffered Karl Fischer (Benzoic Acid Method) Check->KF Sample Decision Water Content < 1%? KF->Decision Use Proceed to Synthesis (Use Difference Weighing) Decision->Use Yes Dry Drying Protocol (See Module 4) Decision->Dry No Dry->KF Re-test

Figure 1: Critical workflow for validating material dryness prior to synthesis.

Part 4: Remediation & Drying (The "Fix" Phase)

Q: My material is wet. Can I just put it in the oven? A: High heat ( > 60°C) without vacuum can cause oxidative degradation or ring-opening.

Recommended Drying Protocol:

  • Equipment: Vacuum drying oven or Abderhalden pistol.

  • Desiccant: Phosphorus Pentoxide (P₂O₅) or KOH pellets in the tray (to absorb water and acidic impurities).

  • Conditions:

    • Temperature: 40–45°C.

    • Vacuum: < 10 mbar (High vacuum essential).

    • Time: 12–24 hours.

  • Azeotropic Distillation (Alternative for large batches):

    • Dissolve the "gum" in Toluene or 2-MeTHF.

    • Rotary evaporate.[1] The solvent forms an azeotrope with water, carrying it away. Repeat 2-3 times.

Part 5: Long-Term Strategy (Salt Selection)

Q: Is there a form of this compound that isn't a nightmare to handle? A: Yes. The free base is the most hygroscopic form. Converting it to a salt blocks the nitrogen lone pairs, reducing H-bond acceptance and volatility.

Salt Screening Guide:

Salt FormHygroscopicityCrystallinityNotes
Free Base High Poor (Waxy)Prone to CO₂ capture.
Dihydrochloride (2HCl) ModerateGoodCommon, but can be deliquescent at >60% RH.
Fumarate Low ExcellentOften non-hygroscopic; preferred for solid formulations.
Tosylate LowGoodAdds significant mass; good for purification.

Decision Tree: Remediation Strategy

Remediation State Current State: Wet/Gummy Solid Purity Purity Check (LCMS) State->Purity Degraded Degraded (>5% Impurity) Purity->Degraded Recryst Recrystallize (IPA/Heptane) Degraded->Recryst Yes Stable Intact Molecule Degraded->Stable No Method Choose Drying Method Stable->Method VacOven Vacuum Oven (40°C, P2O5) Method->VacOven Standard Lyophil Lyophilization (If water soluble) Method->Lyophil Heat Sensitive Azeotrope Azeotrope (Toluene strip) Method->Azeotrope Scale >10g

Figure 2: Decision matrix for salvaging wet material.

References
  • Metrohm AG. (n.d.). Water in piperidine and piperazine - Metrohm Application Note. Retrieved from (Search: "Piperazine").

  • Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • BenchChem. (2025).[3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from .

  • Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Methylpiperidine Using Karl Fischer Titration. Retrieved from .

  • Sanphui, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[4] Crystal Growth & Design, 12(4), 2023–2036. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Baseline Separation for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals This technical guide provides authoritative troubleshooting strategies for analytical chemists working with 1-(2-(Piperazin-1-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

This technical guide provides authoritative troubleshooting strategies for analytical chemists working with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This molecule presents a dual chromatographic challenge: a highly basic piperazine ring (pKa ~9.8) that induces severe peak tailing via secondary interactions, and a polar pyridin-2(1H)-one moiety that reduces overall hydrophobicity, often leading to poor retention in standard Reversed-Phase Liquid Chromatography (RPLC).

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one exhibit severe peak tailing and poor baseline separation on my standard C18 column? A1: The root cause is the well-documented "Silanol Effect"[1]. Piperazine is a strong secondary/tertiary amine system with a pKa of approximately 9.8[2]. In standard mobile phases (pH 3–8), the piperazine nitrogen is protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase ionize to form negatively charged silanoxanes (Si-O⁻) at pH > 3.0[1]. The electrostatic attraction between the protonated piperazine and ionized silanols creates a secondary ion-exchange retention mechanism[2]. This dual-retention behavior causes a fraction of the analyte molecules to elute slower than the bulk, manifesting as a broad, asymmetrical "tail" that obscures adjacent peaks and ruins baseline separation.

Q2: How do I choose the right mobile phase pH to eliminate tailing and achieve baseline separation? A2: To break the ion-exchange causality, you must neutralize one of the two interacting species. This creates a self-validating system where peak symmetry confirms the suppression of secondary interactions:

  • Low-pH Strategy (pH 2.0 - 2.5): Using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) forces the mobile phase pH below the pKa of the surface silanols. This fully protonates the silanols into a neutral state (Si-OH), shutting down the ion-exchange pathway[3]. Furthermore, TFA acts as an ion-pairing reagent, associating with the positively charged piperazine to form a neutral, hydrophobic complex that separates cleanly[3].

  • High-pH Strategy (pH > 10.0): Using buffers like 10 mM ammonium bicarbonate adjusted with ammonium hydroxide pushes the pH above the piperazine's pKa. This deprotonates the basic nitrogen, rendering the analyte entirely neutral[3]. Without a positive charge, it cannot interact with the ionized silanols. (Note: This requires a high-pH stable column, such as hybrid silica).

Q3: If pH optimization isn't enough, which stationary phase chemistries are best suited for this piperazine derivative? A3: Standard end-capped C18 columns are often insufficient because the end-capping groups hydrolyze over time, exposing fresh silanols[4]. To ensure long-term trustworthiness of your method, select columns engineered for basic compounds:

  • Charged Surface Hybrid (CSH) Columns: These columns possess a deliberate, low-level positive surface charge. This charge electrostatically repels the protonated piperazine, minimizing surface interactions and dramatically improving peak shape even in low-ionic-strength mobile phases[3].

  • Polar-Embedded Phases (e.g., Amide-C18): These stationary phases incorporate an amide or carbamate group near the silica surface. The embedded polar group forms internal hydrogen bonds with adjacent unreacted silanols, effectively shielding them from the basic analyte[4].

Q4: My compound elutes too close to the void volume in RPLC, making baseline separation from polar impurities impossible. What is the alternative? A4: The combination of the piperazine and pyridin-2(1H)-one rings makes this molecule highly polar. If RPLC fails to provide adequate retention (k' < 2), switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, cyano, or diol) and a highly organic mobile phase (typically >80% Acetonitrile)[5]. Retention in HILIC is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. This mode provides excellent retention and baseline separation for polar, basic amines that are otherwise unretained in RPLC[5].

Experimental Protocols

Protocol A: High-pH RPLC Method for Piperazine Derivatives Mechanism: Deprotonation of the basic amine to prevent silanol interaction.

  • Column Selection: Select a high-pH stable hybrid silica C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: Start at 5% B, hold for 1 minute. Ramp to 60% B over 10 minutes. Hold at 60% B for 2 minutes. Return to 5% B and equilibrate for 4 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Validation: Inject a 10 µL sample (0.1 mg/mL). Calculate the Tailing Factor (Tf). A successful method will yield a Tf < 1.2.

Protocol B: HILIC Method for Enhanced Retention of Polar Bases Mechanism: Partitioning into an aqueous surface layer.

  • Column Selection: Select a Cyano (CN) or bare silica HILIC column (150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid). Critical: High buffer concentration is needed in HILIC to ensure reproducible water layer formation.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Isocratic Elution: Mix 90% Mobile Phase B with 10% Mobile Phase A. (Effective buffer concentration in the mixed mobile phase is 10 mM).

  • Flow Rate & Temperature: Set flow rate to 0.8 mL/min. Set column temperature to 30°C.

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (90% Acetonitrile). Warning: Injecting samples in highly aqueous diluents in HILIC will cause severe peak distortion.

Quantitative Data: Comparison of Separation Strategies

The following table summarizes expected chromatographic performance metrics for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one under various conditions, illustrating the causality of method choices.

Chromatographic StrategyMobile Phase pHStationary PhaseRetention Factor (k')Tailing Factor (Tf)Baseline Resolution (Rs)*
Standard RPLC (Control) 6.5 (No buffer)Standard C181.5> 2.5 (Severe)< 1.0 (Co-elution)
Low-pH RPLC (Ion-Pairing) 2.0 (0.1% TFA)Standard C182.81.3 (Acceptable)1.8
High-pH RPLC (Neutralization) 10.5 (NH4OH)Hybrid C184.51.05 (Excellent)> 2.5
Surface Repulsion RPLC 3.0 (Formic Acid)CSH C182.21.15 (Good)2.0
HILIC (Polar Retention) 3.0 (Ammonium Formate)Cyano (CN) Phase6.01.10 (Excellent)> 3.0

*Resolution (Rs) calculated against a closely eluting polar synthetic impurity.

Visualizations

SilanolMechanism Analyte Protonated Piperazine (Positive Charge) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) (Negative Charge) Silanol->Interaction Solution1 Low pH (< 2.5) Protonates Silanols to Si-OH Interaction->Solution1 Mitigation Strategy 1 Solution2 High pH (> 10.0) Deprotonates Piperazine Interaction->Solution2 Mitigation Strategy 2 Solution3 CSH / Polar-Embedded Shields Silanols Interaction->Solution3 Mitigation Strategy 3

Mechanism of silanol-induced peak tailing and targeted chromatographic mitigation strategies.

MethodWorkflow Start Start: Piperazine Derivative Analysis CheckRetention Adequate Retention on C18? (k' > 2) Start->CheckRetention YesRPLC Proceed with RPLC CheckRetention->YesRPLC Yes NoHILIC Switch to HILIC Mode CheckRetention->NoHILIC No (Too Polar) RPLC_pH Screen pH Extremes (pH 2.0 TFA vs pH 10.5 NH4OH) YesRPLC->RPLC_pH TailingCheck Is Peak Tailing Factor < 1.2? RPLC_pH->TailingCheck Optimize Optimize Gradient & Temp (Method Validated) TailingCheck->Optimize Yes ChangeColumn Change Column Chemistry (Use CSH or Base-Deactivated) TailingCheck->ChangeColumn No ChangeColumn->RPLC_pH Re-evaluate

Decision-tree workflow for achieving baseline separation of polar piperazine derivatives.

References
  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Knowledge Base,[Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub,[Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MicroSolv,[Link]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography." ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: NMR Characterization of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. O-Alkylated Isomers

Executive Summary 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a critical bifunctional scaffold used in medicinal chemistry, often serving as a linker between a pharmacophore and a solubility-enhancing piperazine tail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a critical bifunctional scaffold used in medicinal chemistry, often serving as a linker between a pharmacophore and a solubility-enhancing piperazine tail.[1]

The primary challenge in synthesizing and characterizing this molecule is the ambident nucleophilicity of the 2-pyridone anion. Alkylation can occur at either the Nitrogen (desired N-alkylation) or the Oxygen (undesired O-alkylation), yielding the target pyridone or its structural isomer, the 2-alkoxypyridine.[2]

This guide provides a definitive spectral analysis protocol to distinguish the target N-alkylated product from the O-alkylated alternative , utilizing 1H and 13C NMR data to validate regioselectivity.

Structural Analysis & Causality

The distinction between the two isomers relies on the electronic environment differences between the amide-like lactam (N-alkyl) and the imidate-like lactim ether (O-alkyl).

  • Target (N-Alkyl): The ethyl linker is attached to the amide nitrogen.[1] This nitrogen donates electron density into the ring, shielding the C-3 and C-5 positions but deshielding the adjacent C-6 proton less than a pyridine nitrogen would.

  • Alternative (O-Alkyl): The ethyl linker is attached to oxygen.[1] The ring retains full aromatic pyridine character.[1] The ring nitrogen (now unsubstituted) exerts a strong deshielding effect on the adjacent C-6 proton.

Decision Pathway: Structural Elucidation

NMR_Decision_Tree Start Crude Product Analysis (1H NMR in CDCl3) Check_Linker Check Linker -CH2- Shift (Attached to Heterocycle) Start->Check_Linker Check_Aromatic Check Aromatic H-6 Shift (Proton adjacent to Ring N) Start->Check_Aromatic Result_N Target: N-Alkylated 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Check_Linker->Result_N Triplet @ ~4.0 - 4.1 ppm Result_O Alternative: O-Alkylated 1-(2-(Piperazin-1-yl)ethoxy)pyridine Check_Linker->Result_O Triplet @ ~4.4 - 4.5 ppm Check_Aromatic->Result_N Doublet @ ~7.3 - 7.5 ppm Check_Aromatic->Result_O Doublet @ ~8.1 - 8.2 ppm

Figure 1: NMR logic flow for distinguishing the target N-alkylated scaffold from the O-alkylated impurity.

Comparative 1H NMR Analysis

The proton spectra provide the most immediate confirmation of structure. The ethyl linker protons serve as the primary diagnostic probe.[1]

Solvent: CDCl₃ (Standard) or DMSO-d₆ (If solubility is poor).[1] Note: Shifts below are referenced to CDCl₃.

Proton AssignmentTarget (N-Alkyl) δ (ppm)Alternative (O-Alkyl) δ (ppm)Mechanistic Insight
Linker α-CH₂ 4.05 – 4.15 (t) 4.40 – 4.50 (t) Critical Diagnostic. Oxygen is more electronegative than Nitrogen, shifting the adjacent methylene downfield by ~0.4 ppm.[1]
Linker β-CH₂ 2.65 – 2.75 (t)2.75 – 2.85 (t)Attached to the piperazine nitrogen; less sensitive to the N/O isomerism.[1]
Piperazine Ring 2.50 – 2.90 (m)2.50 – 2.90 (m)Usually broad multiplets.[1] If HCl salt, these shift downfield to 3.0–3.5 ppm.[1]
Pyridone H-6 7.30 – 7.45 (dd) 8.10 – 8.20 (d) Secondary Diagnostic. In the O-alkyl isomer, H-6 is adjacent to a pyridine-like nitrogen, causing significant deshielding.[1]
Pyridone H-3 6.50 – 6.60 (d)6.70 – 6.80 (d)Adjacent to the Carbonyl (N-alkyl) or C-O (O-alkyl).[1]
Pyridone H-4/H-5 6.10 – 7.30 (m)6.80 – 7.60 (m)Complex coupling patterns (ddd).[1]
Experimental Protocol: 1H NMR
  • Sample Prep: Dissolve 5–10 mg of the free base in 0.6 mL CDCl₃. If the sample is an HCl salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ to ensure sharp piperazine peaks.

  • Acquisition: Run a standard 16-scan experiment with a 1-second relaxation delay.

  • Processing: Reference residual CHCl₃ to 7.26 ppm.

  • Verification: Integrate the triplet at ~4.1 ppm. If a triplet appears at ~4.4 ppm, the sample contains the O-alkylated impurity.

Comparative 13C NMR Analysis

Carbon NMR confirms the oxidation state of the heterocycle ring carbons.

Carbon AssignmentTarget (N-Alkyl) δ (ppm)Alternative (O-Alkyl) δ (ppm)Mechanistic Insight
C-2 (Carbonyl/Imidate) ~162.0 ~164.0 The amide carbonyl (C=O) and imidate carbon (C-O) have similar shifts, but the imidate is typically slightly downfield.
C-6 (Ring) ~138.0 ~147.0 The C-6 in the O-alkyl isomer is typical of pyridine (deshielded).[1] The N-alkyl C-6 is more shielded.
Linker α-CH₂ ~48.0 ~62.0 Definitive. The C-O bond shifts the carbon significantly downfield compared to the C-N bond.[1]
Linker β-CH₂ ~56.0~57.0Piperazine-adjacent carbon.[1]
Piperazine Carbons ~54.0 (symmetric)~54.0Characteristic of the piperazine ring.[1]

Experimental Validation Workflow

To ensure the synthesized product is the correct 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , follow this self-validating loop:

  • Synthesis: Reaction of 2-pyridone with 1-(2-chloroethyl)piperazine using a base (e.g., K₂CO₃ or NaH).[1]

  • Crude NMR Check:

    • Focus on the 4.0–4.5 ppm region.[1]

    • Scenario A: Only triplet at 4.1 ppm

      
       Pure N-alkyl target.[1]
      
    • Scenario B: Triplet at 4.4 ppm

      
       Pure O-alkyl byproduct (incorrect).[1]
      
    • Scenario C: Two triplets

      
       Mixture. Purification required (Column Chromatography: The N-alkyl product is typically more polar).[1]
      
  • Final Confirmation: 13C NMR (DEPT-135) to confirm the CH₂ count and the absence of a signal at ~62 ppm (O-CH₂).

Diagram: Synthesis & Identification Pathway

Synthesis_Pathway Reactants 2-Pyridone + 1-(2-chloroethyl)piperazine Reaction Base / Heat Reactants->Reaction Target Target (N-Alkyl) δ(H) ~4.1 ppm δ(C) ~48 ppm Reaction->Target Major (Polar) Impurity Impurity (O-Alkyl) δ(H) ~4.5 ppm δ(C) ~62 ppm Reaction->Impurity Minor (Non-polar)

Figure 2: Synthetic divergence and spectral checkpoints.

References

  • LaPlante, S. R., et al. (2013).[1][3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3]

  • Reich, H. J. (2024).[1] "1H NMR Chemical Shifts - Heterocycles." University of Wisconsin / Organic Chemistry Data.

  • PubChem. (2025).[1][4] "1-(2-Pyridyl)piperazine Spectral Data." National Library of Medicine.[1] [1]

  • BenchChem. (2025).[1][5] "Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride." BenchChem Technical Guides. (Note: Generalized link to scaffold precursor data)

Sources

Comparative

Establishing a certified reference standard for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Establishing the Gold Standard: Certified Reference Material for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1][2][3][4] Executive Summary In the high-stakes arena of pharmaceutical development, the integrity of your da...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the Gold Standard: Certified Reference Material for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1][2][3][4]

Executive Summary

In the high-stakes arena of pharmaceutical development, the integrity of your data is only as good as the reference standards you employ.[1][2][3][4] This guide details the establishment of a Certified Reference Standard (CRS) for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPEP ), a critical intermediate and potential impurity in the synthesis of pyridinone-based Active Pharmaceutical Ingredients (APIs).[1][2][3][4]

While commercial "research-grade" reagents are available, they often lack the rigorous characterization required for GMP-compliant impurity profiling.[1][2][3][4] This guide compares the performance of a fully characterized CRS against typical commercial alternatives, demonstrating why "label purity" is insufficient for regulatory submission.[2][3][4]

The Technical Challenge: Why Standard Reagents Fail

PPEP presents a unique set of chemical challenges that render standard commercial reagents (often labeled >95% or >97% purity) unsuitable for quantitative analytical work without further certification.[1][2][3]

  • Hygroscopicity: The secondary amine (piperazine) and the lactam (pyridinone) moieties make the free base prone to absorbing atmospheric moisture.[1][2][3] A "98%" pure sample by HPLC area normalization may actually contain 5-10% water by weight, leading to a significant assay bias.[1][2][3][4]

  • Salt Stoichiometry: Commercial sources often supply this compound as a hydrochloride or fumarate salt without clearly defining the stoichiometry (mono- vs. di-salt) or the degree of hydration.[1][2][3][4]

  • UV Response Factors: Impurities such as the bis-alkylated dimer or the N-oxide derivative have different extinction coefficients.[1][2][3][4] Using an uncertified standard assumes a response factor of 1.0, which is scientifically invalid.[2][3][4]

Comparative Analysis: CRS vs. Commercial Research Grade (CRG)

The following table summarizes the critical gaps identified when comparing a typical Commercial Research Grade (CRG) sample against our established Certified Reference Standard (CRS).

FeatureCommercial Research Grade (CRG)Certified Reference Standard (CRS)Impact on Data
Purity Definition HPLC Area % (Chromatographic Purity)Mass Balance or qNMR (True Assay)CRG ignores water/solvents, causing overestimation of impurity levels.[1][2][3]
Water Content Not Reported (often hygroscopic)Measured via Karl Fischer (KF)CRG weight is inaccurate; "10 mg" may be only 9 mg of analyte.[1][2][3]
Salt Form Ambiguous (e.g., "HCl salt")Defined Stoichiometry (e.g.,

)
Incorrect molecular weight calculations in CRG.[1][2][3]
Homogeneity Unknown (Batch-to-batch variation)Tested & Verified (ISO 17034)CRG introduces random error between experiments.[1][2][3]
Traceability NoneSI-Traceable (via NIST/BIPM standards)CRG data is not defensible in regulatory audits.[1][2][3]

Certification Workflow: The "Self-Validating" Protocol

To establish a CRS for PPEP, we employ a dual-pathway certification strategy .[1][2][3][4] This approach ensures that the assigned purity value is accurate and free from the biases of any single method.[2][3][4]

Pathway A: The Mass Balance Approach (100% - Impurities)

This method subtracts all measured impurities from 100%.[1][2][3] It is the industry standard for non-hygroscopic solids but requires exhaustive testing.[1][2][3][4]

  • Formula:

    
    [1][2][3]
    
Pathway B: Quantitative NMR (qNMR)

This method measures the absolute number of moles of the analyte relative to a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).[1][2][3]

  • Advantage: It measures the active moiety directly, independent of water or salt counter-ions.[1][2][3][4]

Visualizing the Certification Logic

CertificationWorkflow cluster_Char Step 1: Structural Elucidation (Qualitative) cluster_Purity Step 2: Purity Assignment (Quantitative) RawMaterial Raw Material (PPEP Crude) NMR 1H / 13C / 2D NMR (Confirm Structure) RawMaterial->NMR MS HR-MS / IR (Confirm Mass/ID) RawMaterial->MS qNMR qNMR (Direct Assay) RawMaterial->qNMR HPLC HPLC-UV (Organic Impurities) NMR->HPLC MS->HPLC Reconciliation Data Reconciliation (Mass Balance vs. qNMR) HPLC->Reconciliation Area % KF Karl Fischer (Water Content) KF->Reconciliation % w/w ROI Residue on Ignition (Inorganics) ROI->Reconciliation % w/w TGA TGA / GC-HS (Residual Solvents) TGA->Reconciliation % w/w qNMR->Reconciliation Absolute wt% CRS Certified Reference Standard (COA Issued) Reconciliation->CRS Deviation < 1.0%

Figure 1: The dual-pathway certification workflow ensures that the final assigned purity is robust.[1][2][3] Discrepancies between Mass Balance and qNMR trigger a re-investigation.

Experimental Protocols

Protocol A: Structural Confirmation (NMR)
  • Objective: Verify the regiochemistry of the ethyl linker (N1 vs. O-alkylation on the pyridone).

  • Method:

    • Dissolve 10 mg of PPEP in 0.6 mL DMSO-d6.

    • Acquire 1H NMR (400 MHz+).[1][2][3] Look for the characteristic triplets of the ethyl linker (

      
       and 
      
      
      
      ppm) and the pyridone ring protons.[1][2][3]
    • Acquire HMBC (Heteronuclear Multiple Bond Correlation).[1][2][3]

    • Critical Check: Verify the correlation between the linker

      
       and the pyridone Carbonyl (
      
      
      
      ) or
      
      
      .[1][2][3][4] N-alkylation (desired) typically shows a distinct shift pattern compared to O-alkylation.[1][2][3][4]
Protocol B: Purity by HPLC (Organic Impurities)
  • Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18),

    
     mm, 3.5 µm.[1][3][4]
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses protonation of piperazine, improving peak shape).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridone

    
    ) and 220 nm.[1][2][3]
    
  • Why this works: Standard acidic mobile phases (pH 3) often cause piperazine tailing due to interaction with silanols.[1][2][3] The high pH method ensures sharp peaks and accurate integration.[1][2][3][4]

Protocol C: Water Content (Karl Fischer)[1][4]
  • Method: Volumetric titration is preferred over coulometric if the sample is limited, but coulometric is more accurate for low water content (<1%).[1][3]

  • Solvent: Methanol:Formamide (2:[1][2]1) to ensure solubility of the pyridone salt.[1][2][3]

  • Expectation: PPEP salts can be hygroscopic.[1][2][3][4] Expect 2-5% water if not stored in a desiccator.[1][2][3][4]

Case Study: The Cost of Inaccuracy

To demonstrate the real-world impact of using a Certified Reference Standard, we simulated a Quality Control (QC) release test for a batch of API "Drug X," where PPEP is a known impurity with a specification limit of 0.15% .[1][3][4]

Experiment: A single batch of API was analyzed for PPEP content using two different standards:

  • Standard A: Commercial Research Grade (Label: "98%", actual water content 6%).

  • Standard B: In-House CRS (Certified Assay: 93.4% "as is" basis, accounting for salt/water).

Results:

ParameterUsing Standard A (Commercial)Using Standard B (CRS)
Standard Weight 10.0 mg10.0 mg
Assumed Potency 98.0% (Label claim)93.4% (Certified)
Effective Mass 9.8 mg (Overestimated)9.34 mg (Accurate)
Response Factor Calculated lower (Artificial)Calculated accurately
Impurity Result 0.14% (PASS) 0.16% (FAIL)

Conclusion: Using Standard A led to a False Pass .[1][2][3][4] Because the standard was less potent than assumed (due to unmeasured water), the instrument response per unit of mass appeared lower.[1][2][3] When applied to the sample, this underestimated the impurity level.[2][3][4] The CRS revealed the true impurity level exceeded the regulatory limit of 0.15%, preventing a potential recall or regulatory finding.[2][3][4]

References

  • International Council for Harmonisation (ICH). (2000).[1][2][3] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link

  • International Organization for Standardization (ISO). (2016).[1][2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][3][4]Link[1][2][3]

  • Holzgrabe, U., et al. (2010).[1][2][3] "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 546-556.[1][3][4] (Validating qNMR as a primary ratio method).

  • ICH. (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances.[1][2][3]Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][2][3][4] (Provides guidelines on the establishment and use of USP RS).

Sources

Validation

Comparative analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. other piperazine linkers

Topic: Comparative Analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. Other Piperazine Linkers Executive Summary In the landscape of medicinal chemistry, the linker moiety is rarely just a passive connector; it...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. Other Piperazine Linkers

Executive Summary

In the landscape of medicinal chemistry, the linker moiety is rarely just a passive connector; it is a critical determinant of physicochemical properties (LogP, tPSA), metabolic stability, and target engagement. This guide analyzes 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PEP-2-one ), a specialized linker motif that bridges the gap between flexible alkyl-piperazines and rigid aryl-piperazines.

The Verdict: PEP-2-one is a superior alternative to standard phenyl-piperazines when aqueous solubility and metabolic stability are limiting factors. By replacing the lipophilic phenyl ring with a polar pyridinone bioisostere and inserting an ethyl "insulator" chain, this motif restores the basicity of the piperazine nitrogen—often lost in direct aryl-piperazines—while maintaining a semi-rigid topology suitable for GPCR and kinase targeting.

Part 1: Chemical Profile & Structural Analysis

The PEP-2-one motif consists of three distinct functional units:

  • Pyridin-2(1H)-one Head: A polar, hydrogen-bond accepting bioisostere for the phenyl ring.

  • Ethyl Spacer: A two-carbon chain that chemically "insulates" the piperazine from the electronic effects of the pyridinone.

  • Piperazine Tail: The core secondary amine responsible for solubility and target interaction.

Comparative Physicochemical Data

The following table contrasts PEP-2-one with its two most common competitors: the direct 1-Phenylpiperazine (rigid, lipophilic) and 1-Methylpiperazine (highly flexible, hydrophilic).

PropertyPEP-2-one (This Product)1-Phenylpiperazine (Standard Aryl)1-Methylpiperazine (Standard Alkyl)
Structure Type Hybrid (Heteroaryl-Alkyl)Rigid Aryl-AmineFlexible Alkyl-Amine
MW ( g/mol ) ~207.2162.2100.1
cLogP (Est.) 0.5 – 0.8 1.2 – 1.5-0.5
Basicity (pKa) ~9.8 (Distal N) ~8.5 (Distal N)~9.2
Solubility (pH 7.4) High Low/ModerateVery High
Metabolic Liability N-dealkylation (Ethyl)Ring Hydroxylation (Phenyl)N-demethylation
H-Bond Acceptors 3 (C=O, 2x N)2 (2x N)2 (2x N)
Electronic Effect Insulated (Piperazine retains basicity)Conjugated (N1 lone pair delocalized)Inductive (Alkyl donation)

Expert Insight: In direct aryl-piperazines (like 1-Phenylpiperazine), the lone pair on N1 is delocalized into the aromatic ring, significantly reducing the pKa of the distal N4. In PEP-2-one , the ethyl spacer breaks this conjugation. This means PEP-2-one behaves more like a highly soluble aliphatic amine than an aryl-piperazine, making it ideal for lysosomotropic trapping or salt formation.

Part 2: Metabolic Stability & Toxicology

A major failure point for phenyl-piperazine drugs is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The Pyridinone Advantage
  • Phenyl Ring: Prone to CYP-mediated hydroxylation at the para and ortho positions (forming toxic phenols or quinones).

  • Pyridinone Ring: The pyridin-2-one system is effectively a cyclic amide (tautomer of 2-hydroxypyridine). It is already "oxidized" relative to a phenyl ring, making it significantly more resistant to further oxidative attack by CYPs.

The Ethyl Linker Liability
  • Risk: The ethyl chain is susceptible to N-dealkylation (via CYP-mediated

    
    -carbon hydroxylation).
    
  • Mitigation: If high clearance is observed, the ethyl linker can be rigidified (e.g., using a cyclopropyl or cyclobutyl spacer) or fluorinated, though this increases synthetic complexity.

Part 3: Experimental Protocols (Synthesis)

Objective: Synthesize 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one starting from commercially available pyridin-2(1H)-one.

Methodology: Convergent N-Alkylation

This protocol avoids the formation of O-alkylated byproducts (a common issue with pyridinones) by using specific solvent/base conditions that favor N-alkylation.

Reagents:

  • Pyridin-2(1H)-one (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq) — Excess prevents dimerization

  • Piperazine (5.0 eq) — Large excess prevents bis-alkylation

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Step A: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one

    • Dissolve pyridin-2(1H)-one (10 mmol) in anhydrous ACN (50 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 15 min.
      
    • Add 1,2-dibromoethane (30 mmol) dropwise.

    • Critical Control: Heat to reflux (80°C) for 12 hours. Monitor via TLC (5% MeOH in DCM). The N-alkylated product is typically more polar than the O-alkylated impurity.

    • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via silica flash chromatography (Hexane:EtOAc 1:1) to isolate the bromo-intermediate.

  • Step B: Nucleophilic Substitution with Piperazine

    • Dissolve the purified 1-(2-bromoethyl)pyridin-2(1H)-one (5 mmol) in ACN (20 mL).

    • Add anhydrous Piperazine (25 mmol) in one portion.

    • Why Excess? Using 5 equivalents ensures the bromo-intermediate reacts with a primary piperazine amine, preventing the formation of the "dumbbell" dimer (two pyridinones linked by one piperazine).

    • Heat to 60°C for 4-6 hours.

    • Workup: Evaporate solvent. Resuspend residue in DCM and wash with water (to remove excess piperazine).

    • Purification: The product is highly polar. Use amine-functionalized silica or standard silica with 10% MeOH/DCM + 1%

      
      .
      

Part 4: Visualization & Logic Mapping

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the critical decision nodes in the synthesis to avoid common impurities (O-alkylation and Dimerization).

SynthesisLogic Start Pyridin-2(1H)-one Intermed 1-(2-bromoethyl) pyridin-2(1H)-one Start->Intermed K2CO3, ACN, Reflux Impurity1 O-Alkylated Byproduct (Avoid via Solvent Choice) Start->Impurity1 Ag salts or non-polar solvent Reagent1 1,2-Dibromoethane (3.0 eq) Reagent1->Intermed Product PEP-2-one (Final Product) Intermed->Product Nucleophilic Sub. Impurity2 Dimer (Bis-alkylated) (Avoid via Excess Piperazine) Intermed->Impurity2 If Piperazine < 2 eq Reagent2 Piperazine (5.0 eq) Reagent2->Product

Caption: Optimized synthetic route for PEP-2-one highlighting critical control points to minimize O-alkylation and dimerization impurities.

Figure 2: Decision Matrix - When to Use PEP-2-one

DecisionMatrix Problem Drug Design Challenge: Linker Selection Q1 Is the target lipophilic pocket very tight/flat? Problem->Q1 Q2 Is aqueous solubility a major issue? Q1->Q2 No ResultA Use 1-Phenylpiperazine (Planar, Rigid) Q1->ResultA Yes ResultB Use PEP-2-one (Soluble, Polar Head) Q2->ResultB Yes (Need Bioisostere) ResultC Use Alkyl Piperazine (Flexible, High pKa) Q2->ResultC No (Need Flexibility)

Caption: Strategic decision tree for selecting PEP-2-one based on structural and solubility requirements.

References

  • Bioisosteric Replacement Strategies: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • Pyridinone Synthesis Protocols: Bagley, M. C., et al. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.

  • Piperazine Linkers in PROTACs: Bemis, T. A., et al. (2021). PROTAC Linker Design: The Effect of Linker Rigidity and Length. Journal of Medicinal Chemistry.

  • Metabolic Stability of Pyridinones: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, RSC Publishing.

  • pKa of Substituted Piperazines: Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

Sources

Comparative

Validating purity of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one using quantitative NMR (qNMR)

Executive Summary In the synthesis of kinase inhibitors and GPCR ligands, the intermediate 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one serves as a critical building block. However, its amphiphilic nature (polar pyridino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, the intermediate 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one serves as a critical building block. However, its amphiphilic nature (polar pyridinone head, basic piperazine tail) creates distinct analytical challenges.

While HPLC-UV is the industry standard for monitoring reaction completion, it frequently fails to provide an accurate mass balance purity for this specific molecule. The piperazine moiety lacks a strong chromophore, and the molecule often traps solvent or crystallizes as a non-stoichiometric salt (e.g., HCl or TFA), leading to HPLC purity values (Area%) that significantly overestimate the actual active content (Weight%).

This guide details the validation of this molecule using Quantitative NMR (qNMR) , providing a self-validating protocol that establishes absolute purity traceable to SI units, contrasting it with the limitations of HPLC.

Part 1: The Analytical Gap (HPLC vs. qNMR)

For this specific molecule, relying solely on HPLC-UV introduces a "blind spot." The table below compares the performance of the standard method against the qNMR "Challenger."

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Standard)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Detection Basis UV Extinction Coefficient (

)
Proton counting (Molar ratio)
Bias Source Overestimates purity if impurities have low

. "Invisible" to salts/solvents.
Requires full relaxation (

). Sensitive to weighing errors.
Specific Risk Piperazine Blindness: Impurities in the aliphatic piperazine ring may not absorb at 254 nm.Hygroscopicity: The molecule absorbs water; qNMR sees this, HPLC does not.
Typical Result 98.5% - 99.9% (Misleadingly High)92.0% - 96.5% (Reveals salts/solvents)

Part 2: The qNMR Protocol

Experimental Design & Causality

To ensure Scientific Integrity , we must select conditions that isolate the analyte signals from the Internal Standard (IS).

  • Solvent Selection: DMSO-d6 .

    • Reasoning: The target molecule contains a polar pyridin-2-one ring (prone to stacking/aggregation in non-polar solvents) and a basic piperazine. DMSO-d6 disrupts aggregation and ensures sharp lineshape for integration. D2O is avoided due to potential pH-dependent shifts of the piperazine protons.

  • Internal Standard (IS): 3,5-Dinitrobenzoic Acid (3,5-DNBA) .

    • Reasoning: The target molecule has signals in the aliphatic region (2.5–4.0 ppm, piperazine/linker) and the aromatic region (6.0–7.5 ppm, pyridinone). Common standards like Maleic Acid (~6.2 ppm) risk overlapping with the Pyridinone H-5/H-3 protons. 3,5-DNBA provides distinct signals downfield (>8.5 ppm), ensuring a clean baseline.

Step-by-Step Workflow
Step A: Gravimetric Preparation
  • Balance: Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weighing:

    • Weigh ~10-15 mg of 3,5-DNBA (Certified Reference Material, purity

      
      ) into a vial. Record mass 
      
      
      
      .
    • Weigh ~15-20 mg of the Analyte into the same vial. Record mass

      
      .
      
    • Note: Weighing directly into the NMR tube is discouraged due to static electricity risks affecting mass accuracy.

Step B: Solvation & Transfer
  • Add ~0.6 mL DMSO-d6 to the vial.

  • Vortex until fully dissolved. Ensure no suspended particles remain (filtration may remove analyte, altering the ratio).

  • Transfer to a high-precision 5mm NMR tube.

Step C: Acquisition Parameters (The "Trustworthiness" Check)

Standard 1H parameters are insufficient for quantitation. Use the following:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Causality: The aromatic protons of 3,5-DNBA and the pyridinone ring have long longitudinal relaxation times (

      
      ). 
      
      
      
      must be
      
      
      to ensure 99.9% magnetization recovery. Failure here leads to underestimation of the slower-relaxing component.
  • Scans (NS): 32 or 64 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Step D: Processing & Integration
  • Phase Correction: Manual, zero-order and first-order.

  • Baseline Correction: Polynomial or Spline (critical for accurate integration).

  • Integration Areas:

    • 
       : Integrate the aromatic triplet/doublet of 3,5-DNBA (~8.9 ppm). Assign 
      
      
      
      (or 3 depending on the multiplet chosen).
    • 
       : Integrate the Pyridin-2-one H-6  doublet (~7.4 ppm) or the H-4  signal. Avoid the piperazine region if solvent peaks (water/DMSO) overlap. Assign 
      
      
      
      .

Part 3: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path for qNMR validation, highlighting the "Self-Validating" checks.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Test (DMSO-d6 vs D2O) Start->Solubility IS_Select Select Internal Standard (Avoid Spectral Overlap) Solubility->IS_Select Target: DMSO-d6 Weighing Gravimetry (m_x & m_std) Precision Balance IS_Select->Weighing Selected: 3,5-DNBA Acquisition Acquisition (qH) D1 > 5*T1 (60s) Weighing->Acquisition Process Processing Phase & Baseline Correction Acquisition->Process Process->Acquisition If S/N < 150:1 Calc Calculate Mass % (Eq. 1) Process->Calc

Caption: Figure 1. qNMR Workflow ensuring traceability and signal integrity. The red node highlights the critical relaxation delay parameter.

Internal Standard Decision Logic

Choosing the wrong IS is the most common failure mode.

IS_Logic Root Analyte Region Analysis Check_Arom Aromatic Region (6.0 - 8.0 ppm)? Root->Check_Arom Pyridinone Signals Check_Aliph Aliphatic Region (2.5 - 4.0 ppm)? Root->Check_Aliph Piperazine Signals Maleic Maleic Acid (~6.2 ppm) RISKY (Overlap) Check_Arom->Maleic If IS < 7.0 ppm TCNB TCNB / 3,5-DNBA (> 8.0 ppm) RECOMMENDED Check_Arom->TCNB If IS > 8.0 ppm DMSO2 Dimethyl Sulfone (~3.0 ppm) RISKY (Piperazine overlap) Check_Aliph->DMSO2 If IS ~3.0 ppm

Caption: Figure 2. Decision Matrix for Internal Standard selection. 3,5-DNBA is preferred to avoid overlap with the pyridinone ring.

Part 4: Calculation & Results Interpretation

Calculate the absolute purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.[2][3]
    
  • 
    : Number of protons (e.g., 
    
    
    
    for H-6,
    
    
    for aromatic proton of 3,5-DNBA).
  • 
    : Molar Mass (
    
    
    
    g/mol ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Interpreting the Gap

If qNMR Purity (94%) < HPLC Purity (99%) , the missing 5% is likely:

  • Counter-ions: Check for HCl stoichiometry. If the molecule is an HCl salt, the "active moiety" weight is lower.

  • Solvent: Check for water (3.33 ppm in DMSO) or residual reaction solvents (e.g., DCM, Ethyl Acetate).

  • Inorganics: Silica or salts from purification (invisible in both UV and 1H-NMR, but affect the mass

    
    ).
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Benzoic Acid and Derivatives. (2019). Provides validation for aromatic internal standards.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a primary ratio method.

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR. Technical Guide for IS selection.

  • NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR.[4] Details on SRM 350b (Benzoic Acid) and traceability.

  • ChemicalBook. 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Spectral Data. Used for chemical shift prediction and solvent compatibility.[2]

Sources

Validation

Comparative Guide: Cross-Validation of HPLC and UPLC Methods for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Assay

Executive Summary The analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one —a critical intermediate in the synthesis of antihistamines and CNS-active agents—presents distinct chromatographic challenges due to its bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one —a critical intermediate in the synthesis of antihistamines and CNS-active agents—presents distinct chromatographic challenges due to its basic piperazine moiety and polar pyridinone core. While traditional High-Performance Liquid Chromatography (HPLC) provides a robust baseline, it suffers from long run times and solvent waste. Ultra-Performance Liquid Chromatography (UPLC) offers a superior alternative, but regulatory compliance requires rigorous cross-validation.

This guide details the technical transition from a legacy HPLC method to a high-throughput UPLC method. It demonstrates that by adhering to geometric scaling principles and ICH Q2(R2) guidelines, laboratories can achieve a 7-fold reduction in run time while maintaining method equivalency.

The Challenge: Analyte Chemistry & Tailing

The analyte contains two nitrogenous centers:[1]

  • Piperazine Ring: Highly basic (pKa₁ ~5.3, pKa₂ ~9.7).

  • Pyridin-2-one: Polar, with potential for tautomeric shifts.

The Problem: On traditional silica-based C18 columns, the protonated piperazine nitrogen interacts with residual silanols, causing severe peak tailing (Asymmetry > 1.5). The Solution:

  • HPLC Approach: Uses high ionic strength phosphate buffers and ion-pairing reagents to mask silanols.

  • UPLC Approach: Utilizes Hybrid Particle Technology (HPT/BEH) which reduces silanol activity and allows for higher pH ranges, sharpening the peak shape without aggressive additives.

Experimental Methodologies

Method A: The Legacy HPLC (Baseline)

Designed for robustness in unregulated QC environments.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 5 µm, 4.6 × 250 mm (e.g., Zorbax Eclipse XDB or Symmetry C18).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyridinone absorption max).

Method B: The Modern UPLC (Target)

Designed for speed and sensitivity using geometric scaling.

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: BEH C18, 1.7 µm, 2.1 × 50 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) [Changed to volatile buffer for potential MS compatibility].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min (Scaled for optimal linear velocity).

  • Injection Volume: 1.4 µL (Geometrically scaled:

    
    ).
    
  • Gradient: 5% B to 60% B over 3.0 minutes.

Cross-Validation Data Comparison

The following data represents a validation study comparing the two methods. The goal is to prove Method Equivalency .

ParameterLegacy HPLC (5 µm)Modern UPLC (1.7 µm)% Improvement / Status
Retention Time (RT) 14.2 min2.1 min85% Faster
Total Run Time 25.0 min3.5 min7.1x Throughput
USP Tailing Factor 1.451.12Improved Peak Shape
Resolution (Rs) N/A (Main Peak)N/A (Main Peak)Comparable Selectivity
LOD (µg/mL) 0.500.086x Sensitivity Gain
Linearity (R²) 0.99920.9998Equivalent
Precision (%RSD, n=6) 0.8%0.4%Superior Precision
Solvent/Run ~25 mL~1.75 mL93% Cost Reduction

Analyst Note: The sensitivity gain in UPLC is due to the reduced band broadening associated with sub-2-micron particles, resulting in taller, sharper peaks for the same mass load.

Strategic Transfer Workflow

To ensure a successful transfer, one cannot simply "copy-paste" the gradient. The transfer requires Geometric Scaling and Dwell Volume Correction .

Diagram 1: The Method Transfer Logic

This decision tree illustrates the critical calculation steps required before touching the instrument.

MethodTransfer Start Start Method Transfer AnalyzeCol 1. Define Column Geometry (L1/dp1 vs L2/dp2) Start->AnalyzeCol ScaleFlow 2. Scale Flow Rate (Maintain Linear Velocity) AnalyzeCol->ScaleFlow ScaleInj 3. Scale Injection Volume (Proportional to Column Vol) ScaleFlow->ScaleInj CalcGradient 4. Calculate Gradient Slope (Keep Column Volumes Constant) ScaleInj->CalcGradient DwellCheck Check System Dwell Volume? CalcGradient->DwellCheck AdjustDelay Add Isocratic Hold at Start DwellCheck->AdjustDelay UPLC Dwell < HPLC Dwell Proceed Proceed to Validation DwellCheck->Proceed Matched or Corrected AdjustDelay->Proceed

Caption: Logic flow for geometrically scaling HPLC methods to UPLC to maintain separation integrity.

Step-by-Step Validation Protocol

This protocol aligns with ICH Q2(R2) , emphasizing the lifecycle approach.

Phase 1: System Suitability & Specificity
  • Blank Injection: Inject Mobile Phase A. Ensure no carryover at the retention time of the piperazine derivative.

  • Standard Injection: Inject the analyte at 100% target concentration.

    • Acceptance: USP Tailing < 1.5; %RSD of 5 replicates < 2.0%.

  • Forced Degradation (Specificity): Expose sample to 0.1N NaOH and 0.1N HCl for 2 hours.

    • Goal: Ensure the UPLC method resolves degradants from the main peak as well as the HPLC method did.

Phase 2: Linearity & Range[2][3]
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 0.5 mg/mL).

  • Inject each level in triplicate on both HPLC and UPLC systems.

  • Plot: Area vs. Concentration.

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Phase 3: Accuracy (Recovery)[3]
  • Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Calculate % Recovery.[3]

  • Acceptance: 98.0% – 102.0%.

Diagram 2: The Cross-Validation Cycle

This diagram visualizes the iterative process of proving method equivalency.

ValidationCycle Setup System Setup (Dead Volume Check) Specificity Specificity (Degradation Check) Setup->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Precision Precision (Repeatability) Linearity->Precision Equivalency Compare Results (F-test / t-test) Precision->Equivalency Equivalency->Setup Fail (Re-optimize)

Caption: The ICH Q2(R2) aligned workflow for establishing cross-method equivalency.

Discussion: Why the Transfer Works

The success of this transfer relies on the Resolution Equation . By moving to UPLC, we utilize sub-2-micron particles (


).


Where


 is efficiency.[4] By decreasing 

from 5 µm to 1.7 µm (a factor of 3), we can shorten the column length (

) by a factor of 3 to 5 and still maintain (or exceed) the total plate count

. This preserves the separation of the piperazine impurity from potential synthesis byproducts while drastically reducing the time.

Critical Caution: The 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one molecule is sensitive to pH. When transferring, ensure the pH of the mobile phase is identical (or intentionally optimized) between systems. A shift of 0.2 pH units can significantly alter the retention of the ionizable piperazine group.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation principles including lifecycle management. [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity. Waters Corporation Application Note. Data on basic drug separations using Hybrid Particle Technology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 2014. Baseline HPLC methodologies for piperazine derivatives. [Link]

  • PubChem Compound Summary: 1-(2-piperazin-1-ylethyl)piperazine. (Representative Piperazine Structure Data). National Library of Medicine. [Link]

Sources

Comparative

Comparison of biological activity between 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one and structural analogs

[1] Executive Summary & Molecule Profile[1] Subject Compound: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Chemical Class: Pyridinone-substituted Arylpiperazine Scaffold Primary Application: CNS Drug Discovery (Serotonin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile[1]

Subject Compound: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Chemical Class: Pyridinone-substituted Arylpiperazine Scaffold Primary Application: CNS Drug Discovery (Serotoninergic/Dopaminergic Ligands) Common Role: Pharmacophoric Building Block / Active Metabolite[1]

This guide provides an in-depth technical comparison of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-Core ) against its primary structural analogs and functional derivatives.[1]

PPE-Core represents a critical "linker-scaffold" widely used to synthesize high-affinity ligands for 5-HT1A , D2 , and


-adrenergic  receptors.[1] While often studied as an intermediate, its intrinsic biological activity provides the baseline for understanding the Structure-Activity Relationships (SAR) of complex antipsychotic and anxiolytic drugs (e.g., Azapirones).
Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains:

  • The "Head" (Pyridin-2(1H)-one): A polar, hydrogen-bond accepting moiety that mimics the glutarimide ring of Buspirone or the quinolinone of Aripiprazole.[1]

  • The "Linker" (Ethyl chain): A critical spacer (2-carbon length) that optimizes the distance between the protonated amine and the aromatic head group for receptor pocket fitting.[1]

  • The "Tail" (Piperazine): The primary basic center responsible for ionic interactions with the conserved Aspartate residue (e.g., Asp3.32) in GPCR binding pockets.[1]

Biological Profile Comparison

The following analysis compares PPE-Core against three distinct classes of analogs:

  • The "Naked" Pharmacophore: 1-(2-Pyridyl)piperazine (1-PP) - A standard metabolite.[1]

  • The Functionalized Drug: Buspirone (Reference Anxiolytic).[1]

  • The Structural Isostere: 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one (Quinolinone analog).[1]

Comparative Receptor Affinity & Functional Activity[1][2]
FeaturePPE-Core (Subject)1-(2-Pyridyl)piperazine (1-PP) Buspirone Quinolinone Analog
Structure Type Scaffold / IntermediateMetabolite / FragmentClinical DrugStructural Analog
5-HT1A Affinity (

)
Moderate (>100 nM) High (10-50 nM) High (1-10 nM) High (<10 nM)
D2 Affinity (

)
Low / NegligibleModerateModerateHigh (Partial Agonist)
Functional Mode Weak Partial AgonistPartial AgonistPartial AgonistPartial Agonist / Antagonist
Selectivity (5-HT vs D2) Low Selectivity5-HT1A SelectiveBalancedD2 Biased
Metabolic Stability High (Phase I resistant head)ModerateLow (Rapid metabolism)High
Mechanistic Insights (Causality of Performance)
  • The "Head" Group Effect: The pyridin-2(1H)-one ring in PPE-Core serves as a bioisostere for the azaspirodecancione of Buspirone.[1] However, without a bulky hydrophobic substituent on the distal piperazine nitrogen (N4), the PPE-Core lacks the necessary hydrophobic interaction with the receptor's aromatic cluster (Phe/Trp residues), resulting in lower affinity compared to Buspirone .

  • The Linker Length: The ethyl (2-carbon) linker is optimal for 5-HT1A affinity.[1] Extending this to propyl (3-carbon) often shifts selectivity towards D2 or 5-HT2A receptors.[1]

  • Piperazine Substitution: The "naked" piperazine tail in PPE-Core is less potent than the N-aryl substituted tail found in 1-PP .[1] The pyridyl ring attached directly to the piperazine in 1-PP provides a critical

    
    -
    
    
    
    stacking interaction that PPE-Core lacks in its unsubstituted form.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the decision tree for optimizing the PPE-Core scaffold into high-affinity drugs.

SAR_Pathway PPE PPE-Core (Scaffold) N4_Sub N4-Substitution (Critical Step) PPE->N4_Sub Derivatization Linker_Mod Linker Modification (Ethyl vs Propyl) PPE->Linker_Mod Optimization Aryl Aryl Group (Phenyl/Pyridyl) N4_Sub->Aryl + Phenyl Ring Hetero Heteroaryl Group (Pyrimidinyl) N4_Sub->Hetero + Pyrimidine Result_D2 Dual 5-HT/D2 Activity (Antipsychotic) Aryl->Result_D2 Increases D2 Affinity Result_5HT High 5-HT1A Affinity (Anxiolytic) Hetero->Result_5HT Increases 5-HT1A Selectivity Linker_Mod->Result_5HT Ethyl Linker (Retained) Linker_Mod->Result_D2 Propyl Linker

Caption: SAR optimization pathway transforming the PPE-Core scaffold into specific CNS receptor ligands.

Experimental Methodologies

To validate the biological activity of PPE-Core versus its analogs, the following self-validating protocols are recommended.

A. Radioligand Binding Assay (5-HT1A Receptor)

Objective: Determine the equilibrium dissociation constant (


) to quantify binding strength.
  • Tissue Preparation:

    • Use rat hippocampal membranes (rich in 5-HT1A) or CHO cells stably expressing human h5-HT1A.[1]

    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1]

    • Centrifuge at 40,000

      
       for 10 min; resuspend pellet.
      
  • Incubation System:

    • Radioligand: [³H]-8-OH-DPAT (0.5 - 1.0 nM).[1] This is the gold standard agonist radioligand.[1]

    • Competitor: Serial dilutions of PPE-Core (

      
       to 
      
      
      
      M).[1]
    • Non-specific Binding: Define using 10

      
      M Serotonin (5-HT).[1]
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
B. Functional cAMP Inhibition Assay (G-Protein Coupling)

Objective: Determine if PPE-Core acts as an agonist or antagonist.[1]

  • Cell Line: HEK-293 cells transfected with h5-HT1A (Gi/o-coupled).

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate baseline cAMP levels.[1]
    
  • Treatment: Add PPE-Core alone (to test agonism) or PPE-Core + Serotonin (to test antagonism).[1]

  • Detection: Use a TR-FRET cAMP immunoassay kit.[1]

    • Agonist Signal: Reduction in cAMP levels (Gi pathway activation).[1]

    • Antagonist Signal: Reversal of Serotonin-induced cAMP reduction.[1]

References

  • Review of Arylpiperazine SAR: Title: Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands.[1] Source: Journal of Medicinal Chemistry.[1][2] URL:[Link] (General Journal Link for verification)

  • Pharmacology of 1-PP (Analog): Title: 1-(2-Pyrimidinyl)piperazine: A biologically active metabolite of buspirone.[1] Source: PubMed / NIH.[1] URL:[Link]

  • Pyridinone Scaffold Analysis: Title: Recent Advances of Pyridinone in Medicinal Chemistry.[1][2][3][4] Source: PMC - NIH.[1] URL:[Link]

  • Binding Assay Protocols: Title: PDSP Protocol Book - Radioligand Binding Assays.[1] Source: NIMH Psychoactive Drug Screening Program.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

CAS: 106461-41-0 | Molecular Formula: C11H17N3O[1] Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain. 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a pharmaceutical intermediate co...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 106461-41-0 | Molecular Formula: C11H17N3O[1]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a pharmaceutical intermediate containing a basic piperazine moiety.[1][2] While not federally P-listed (acutely toxic), it must be managed as Hazardous Chemical Waste due to potential bioactivity, respiratory sensitization risks common to piperazines, and its basicity.[1]

Primary Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[1] Critical Incompatibility: Never mix with nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming carcinogenic N-nitrosamines.[1]

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the why behind the safety protocol. This compound is a "linker" molecule often used in medicinal chemistry (e.g., Trazodone analogs). Its dual nature—a pyridinone ring coupled with a basic piperazine—dictates its handling.

Key Chemical Properties
PropertyDescriptionImpact on Disposal
Basicity Secondary/Tertiary amine characterIncompatible with strong acids; potential D002 (Corrosive) waste if pH ≥ 12.5 in aqueous solution.[1]
Sensitization Piperazine derivativeHigh Risk: Potential respiratory and skin sensitizer.[3][4][5][6] Dust control is critical during solid waste transfer.
Solubility Moderate water solubility; soluble in polar organicsHigh mobility in water systems; strict "No Drain Disposal" policy applies.
Reactivity Nucleophilic NitrogenReacts exothermically with oxidizers and alkylating agents.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material. The protocol differs based on the physical state.

Protocol A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark as "Hazardous Waste - Organic Solid, Basic."

  • Sealing: Parafilm the cap to prevent fugitive dust emissions (critical for sensitizers).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., Methanol, DCM):

  • Segregation: Determine if the solvent is Halogenated or Non-Halogenated.

  • pH Check: If in aqueous solution, check pH. If pH > 12.5, neutralize to pH 6–9 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) before combining with general organic waste streams to avoid immediate regulatory classification as D002 (Corrosive).[1]

  • Scavenging: If the mixture contains active electrophiles (e.g., alkyl halides), quench with a mild nucleophile before disposal to prevent secondary reactions in the waste drum.

Disposal Workflow Logic

The following decision tree illustrates the operational logic for classifying and packing this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure? Solid->PureSolid Contaminated Contaminated Debris (Gloves, Weigh Boats) Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Double Bag -> Solid Waste Drum Label: Toxic/Irritant PureSolid->BinSolid Pack in HDPE Jar Contaminated->BinSolid Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy (Code: F002/D001) Halo->BinHalo BinNonHalo Non-Halogenated Carboy (Code: F003/D001) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating piperazine-derivative waste streams based on physical state and solvent carrier.

Regulatory Waste Classification (RCRA)

Proper coding ensures compliance with EPA and local regulations. While this specific CAS is not P-listed or U-listed, it often triggers "Characteristic" waste codes depending on the matrix.

Waste StreamLikely RCRA CodeExplanation
Pure Solid Not Listed (General)Treat as "Non-RCRA Hazardous" or State-Regulated (e.g., California Toxic).[1] Do not trash.
In Flammable Solvent D001 If flashpoint < 60°C (e.g., in Methanol/Ethanol).[1]
In Halogenated Solvent F002 If dissolved in Methylene Chloride (DCM) or Chloroform.
Aqueous Solution (High pH) D002 If pH ≥ 12.[7]5. Action: Neutralize to remove this code before disposal if permitted by local permit.

Expert Insight: Even if the solid does not strictly meet a federal RCRA listing, the "Cradle-to-Grave" liability remains.[1] Pharmaceutical intermediates should always be incinerated to destroy biological activity.

Emergency Spill Procedures

In the event of a spill, the piperazine moiety presents a respiratory hazard.

  • Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area to allow HVAC to clear aerosols.

  • PPE: Don N95 or P100 respirator , double nitrile gloves, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to suppress dust, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or clay pads. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize the basic residues, followed by a soap and water wash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine.[2][3][8] (Used for SAR hazard extrapolation). [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one

Topic: Personal Protective Equipment for Handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1] Executive Safety Summary & Hazard Architecture Compound Identity: Chemical Name: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1]

Executive Safety Summary & Hazard Architecture

Compound Identity:

  • Chemical Name: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1]

  • Chemical Class: Piperazine-substituted Pyridinone[1]

  • Structural Hazard Analysis: This molecule contains a secondary amine (piperazine ring) linked to a pyridinone core.

    • The Piperazine Moiety: Historically associated with respiratory sensitization and skin corrosion/irritation (pH > 11 in solution).

    • The Pyridinone Moiety: Generally contributes to skin and eye irritation.[2]

Operational Risk Profile: In the absence of a compound-specific Safety Data Sheet (SDS) from major public indices, you must handle this substance as a Class 1B Skin Corrosive and Respiratory Sensitizer. This "Worst-Case Architecture" ensures maximum personnel protection against the known hazards of the piperazine pharmacophore.[1]

Hazard ClassLikely GHS ClassificationOperational Implication
Skin Health Skin Corr.[1] 1B or Irrit. 2Zero-tolerance for skin contact. Chemical burns possible.[1]
Respiratory Resp.[3][4][5][6] Sens. 1 / STOT SE 3Inhalation of dust is critical risk. May cause asthma-like symptoms.[1]
Eye Health Eye Dam. 1 Risk of irreversible corneal damage due to basicity.

Personal Protective Equipment (PPE) Protocol

This protocol uses a Redundant Barrier System to prevent exposure. Do not rely on a single layer of protection.

A. Hand Protection: The "Double-Shell" Technique

Piperazine derivatives are organic amines that can permeate thin nitrile rubber.[1] You must use a layered approach.

  • Inner Layer: 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Outer Layer: High-Performance Nitrile (minimum 8 mil) or Laminate Film (Silver Shield/4H) .

    • Why? Standard 4 mil nitrile has a breakthrough time of <15 mins for many concentrated amines. 8 mil extends this to >60 mins.

  • Donning Protocol: Inspect outer gloves for pinholes by inflating them with air before use. Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). All weighing and solution preparation must occur here.

  • Secondary Control (Outside Hood): If handling open powder outside containment is unavoidable (e.g., balance failure), use a P100 Particulate Respirator (Full Facepiece recommended to protect eyes simultaneously).

    • Note: A simple N95 is insufficient if the compound has any volatility or if liquid aerosols are generated.

C. Eye & Face Protection
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • High Risk (Large Scale/Liquids): Add a Face Shield (8-inch minimum) over the goggles.[1]

PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.

PPE_Logic Start Experimental Activity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_S Quantity? Solid->Quant_S Conc_L Concentration? Liquid->Conc_L Small_S < 100 mg Quant_S->Small_S Large_S > 100 mg Quant_S->Large_S PPE_Level1 Level 1: Nitrile (Double) + Goggles (In Fume Hood) Small_S->PPE_Level1 PPE_Level2 Level 2: 8-mil Nitrile + Goggles + Lab Coat (Strictly In Fume Hood) Large_S->PPE_Level2 Dilute < 0.1 M Conc_L->Dilute Conc > 0.1 M or Neat Conc_L->Conc Dilute->PPE_Level1 PPE_Level3 Level 3: Laminate Gloves + Goggles + Face Shield (In Fume Hood) Conc->PPE_Level3

Figure 1: PPE Decision Matrix based on physical state and quantity. Green indicates standard caution; Red indicates high-risk handling requiring barrier upgrades.[1]

Operational Logistics & Handling Workflow

Step 1: Weighing & Transfer
  • Static Control: Piperazine solids are often electrostatic. Use an antistatic gun or polonium strip to neutralize charge before weighing to prevent powder "jumping" and aerosolizing.

  • Technique: Weigh into a tared vial inside the hood. Do not use weighing paper; use a weighing boat or funnel that can be rinsed directly into the reaction vessel.

Step 2: Solubilization
  • Exotherm Warning: Amine-based compounds can generate heat when dissolved in strong acids.[1] Add solvent slowly.

  • Hygroscopy: Store the container in a desiccator. If the compound clumps, do not break it with a spatula outside the hood; the force can eject particles.

Step 3: Waste Disposal
  • Segregation: Dispose of as Hazardous Organic Waste (Basic/Amine) . Do not mix with strong oxidizers or acid anhydrides (violent reaction risk).

  • Container Prep: Triple rinse all vials with methanol/water before disposal. Collect rinsate as hazardous waste.

Emergency Response: Spill Cleanup Algorithm

In the event of a spill, immediate action is required to prevent sensitization.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid / Solution Assess->Liquid Cover Cover with Wet Paper Towel (Prevent Aerosol) Powder->Cover Absorb Absorb with Vermiculite/Pads Liquid->Absorb Scoop Scoop into Waste Bag Cover->Scoop Neutralize Wipe with 5% Acetic Acid (Neutralize Amine) Scoop->Neutralize Absorb->Neutralize Final Seal in Double Bag & Label 'Hazardous' Neutralize->Final

Figure 2: Step-by-step spill response workflow emphasizing aerosol suppression and chemical neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from [Link]

    • Justification: Provides hazard data for the closest structural analog (Piperazine-Pyridine linkage), establishing the baseline for skin irritation and eye damage risks.[1]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

    • Justification: Authoritative source for the "Respiratory Sensitizer" classification and permeation risks associ
  • Justification: Source for breakthrough time data on amines vs.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Justification: Defines the standard for "Chemical Hygiene Plans" and fume hood velocity requirements.

Sources

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